Ranitidine Bismuth Citrate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for gastroesophageal reflux disease and peptic ulcer and has 1 investigational indication.
Pylorid & Tritec are tradenames
See also: Ranitidine (has active moiety).
Properties
CAS No. |
128345-62-0 |
|---|---|
Molecular Formula |
C19H27BiN4O10S |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
bismuth;1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
InChI Key |
XAUTYMZTJWXZHZ-UHFFFAOYSA-K |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
Synonyms |
Azanplus GR 122311X GR-122311X GR122311X Pylorid Raniberl ranitidine bismuth citrate Tritec |
Origin of Product |
United States |
Foundational & Exploratory
Ranitidine Bismuth Citrate: A Multifaceted Approach to Combating Helicobacter pylori
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ranitidine Bismuth Citrate (RBC) is a complex salt that synergistically combines the histamine H2-receptor antagonist properties of ranitidine with the antimicrobial and cytoprotective effects of bismuth and citrate. This dual-action mechanism makes it a potent agent against Helicobacter pylori, a bacterium strongly implicated in the pathogenesis of peptic ulcers and other gastroduodenal diseases. This technical guide provides an in-depth exploration of the core mechanisms by which RBC exerts its therapeutic effects on H. pylori, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The multifaceted assault on the bacterium, encompassing cell wall disruption, enzymatic inhibition, compromised energy metabolism, and prevention of mucosal adherence, underscores the rationale for its clinical efficacy.
Introduction
Helicobacter pylori has evolved to thrive in the harsh acidic environment of the human stomach. Its survival and pathogenic activity are dependent on a sophisticated array of virulence factors. This compound is designed to counteract these factors through a two-pronged strategy. The ranitidine component addresses the pathophysiological consequences of H. pylori infection by reducing gastric acid secretion, thereby alleviating symptoms and creating a more favorable environment for ulcer healing.[1] Concurrently, the bismuth component launches a direct and multi-targeted attack on the bacterium itself.[2] This guide will dissect the intricate mechanisms of this antimicrobial action.
Core Mechanism of Action of Bismuth on H. pylori
The bactericidal activity of bismuth against H. pylori is not reliant on a single mode of action but rather on a cascade of disruptive events targeting critical bacterial structures and metabolic processes.[3][4]
Disruption of Cell Envelope Integrity
Bismuth compounds induce significant morphological changes in H. pylori, leading to a loss of structural integrity. Upon exposure, the bacterial cells exhibit swelling, distortion, and the formation of blebs on the cell membrane and wall.[5] This is followed by the detachment of flagella and, in some cases, cell fragmentation.[5] Transmission electron microscopy reveals that bismuth localizes at the cell periphery in swollen cells and within the cytoplasm in bacillary forms, suggesting a progressive process of cell death. The disruption of the glycocalyx and cell wall is a primary mechanism of action for bismuth salts.[6]
Inhibition of Key Enzymatic Activities
Bismuth effectively inhibits several enzymes crucial for the survival and virulence of H. pylori.
-
Urease Inhibition: Urease is a key enzyme that allows H. pylori to survive in the acidic gastric environment by hydrolyzing urea to produce ammonia, thereby neutralizing the surrounding acid. Bismuth compounds have been shown to inhibit urease activity, compromising this essential defense mechanism.[4]
-
Other Enzymatic Targets: Beyond urease, bismuth has been reported to inhibit other vital enzymes such as catalase, lipase/phospholipase, and alcohol dehydrogenase.[6] This broad-spectrum enzymatic inhibition disrupts various metabolic and protective pathways within the bacterium.
Impairment of Energy Metabolism
Bismuth compounds interfere with the energy production of H. pylori by inhibiting ATP synthesis.[3][6] This is achieved through the disruption of the respiratory chain phosphorylation. Specifically, bismuth compounds can inhibit the electron transport chain by binding to sulfhydryl groups within the enzyme complexes, leading to a rapid depletion of intracellular ATP.[7]
Prevention of Adherence to Gastric Mucosa
The colonization of the gastric mucosa by H. pylori is initiated by the adhesion of the bacterium to the epithelial cells. Bismuth has been demonstrated to inhibit this crucial first step.[2][3] By interfering with the adherence process, bismuth prevents the establishment of the infection and the subsequent delivery of bacterial toxins to the host cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy of bismuth compounds against H. pylori.
Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against H. pylori
| Bismuth Compound | H. pylori Strains | MIC Range (mg/L) | Reference |
| Colloidal Bismuth Subcitrate (CBS) | 60190, SS1 | 4 | [7] |
| Colloidal Bismuth Subcitrate (CBS) | Tx-30a | 8 | [7] |
Table 2: Eradication Rates of H. pylori with this compound (RBC) Based Therapies (Clinical Trials)
| Therapeutic Regimen | Duration | Eradication Rate (%) | Reference |
| RBC (400 mg b.i.d.) + Clarithromycin | 28 days | 73-94 | [8] |
| RBC (800 mg b.d.) + various antibiotics | 14 days | 15-92 (intention-to-treat) | [9] |
| RBC pretreatment followed by standard triple therapy | 2 weeks + 7 days | 80.9 | [10] |
| Standard triple therapy | 7 days | 67.3 | [10] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against H. pylori.
Materials:
-
96-well flat-bottom microplates
-
H. pylori clinical isolates
-
Brucella broth supplemented with 5% Fetal Calf Serum (FCS)
-
Antimicrobial agent (e.g., this compound)
-
Microplate reader (450 nm)
-
CO2 incubator
Procedure:
-
Bacterial Culture: Culture H. pylori isolates in 25-cm2 tissue culture flasks in a microaerophilic atmosphere (5% CO2) at 37°C and 100% humidity.[11]
-
Inoculum Preparation: Prepare a bacterial suspension in Brucella broth to a concentration equivalent to a McFarland standard of 1.0.
-
Serial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent in Brucella broth directly in the 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/well. Include a positive control (bacteria, no drug) and a negative control (broth only).[12]
-
Incubation: Incubate the microplates for 24-72 hours under microaerophilic conditions at 37°C.[11][12]
-
MIC Determination: After incubation, assess bacterial growth by measuring the absorbance at 450 nm using a microplate reader. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth.[11]
Urease Inhibition Assay
This protocol describes a method to quantify the inhibition of H. pylori urease activity.
Materials:
-
96-well plates
-
H. pylori suspension (McFarland 1.0)
-
Urease inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Urea broth with phenol red indicator
-
Spectrophotometer (570 nm)
Procedure:
-
Bacterial Preparation: Prepare a bacterial suspension of H. pylori to a turbidity of one McFarland standard.
-
Incubation with Inhibitor: In a 96-well plate, incubate 50 µL of the H. pylori suspension with 50 µL of the urease inhibitor at various concentrations for 15 minutes at 37°C under microaerophilic conditions. Include a control with bacteria and sterile water (no inhibitor).[13]
-
Urease Activity Measurement: Add urea broth containing phenol red to each well.
-
Spectrophotometric Reading: Measure the change in absorbance at 570 nm over time. The production of ammonia from urea hydrolysis will increase the pH and change the color of the indicator, which can be quantified.[13]
-
Calculation of Inhibition: Compare the rate of color change in the wells with the inhibitor to the control well to determine the percentage of urease inhibition.
H. pylori Adhesion Assay
This protocol details a method for quantifying the adhesion of H. pylori to gastric epithelial cells.
Materials:
-
96-well microtiter plates
-
Gastric epithelial cell line (e.g., AGS cells)
-
H. pylori suspension
-
Cell culture medium
-
Anti-adhesion agent (e.g., this compound)
-
Saponin solution
-
alamarBlue® (resazurin) reagent
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed AGS cells into a 96-well microtiter plate and culture until a confluent monolayer is formed.
-
Bacterial Adhesion: Add the H. pylori suspension to the wells containing the AGS cells. If testing an anti-adhesion agent, pre-incubate the bacteria or the cells with the agent. Incubate the plate to allow for bacterial adhesion.[14]
-
Washing: Gently wash the wells to remove non-adherent bacteria.
-
Cell Lysis: Add saponin solution to lyse the AGS cells, leaving the adherent bacteria intact.[14]
-
Quantification of Adherent Bacteria: Add alamarBlue® reagent to each well and incubate for 1-2 hours. The viable bacteria will reduce the resazurin to the fluorescent resorufin.[14]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent bacteria.
-
Analysis: Compare the fluorescence in the treated wells to the untreated control wells to determine the percentage of adhesion inhibition.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows.
Caption: Overall mechanism of this compound on H. pylori.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical relationship of bismuth's multi-target action on H. pylori.
Conclusion
This compound employs a sophisticated and multifaceted mechanism of action against Helicobacter pylori. By combining the acid-suppressing properties of ranitidine with the multi-targeted antimicrobial effects of bismuth, RBC offers a robust therapeutic option. The ability of bismuth to simultaneously disrupt the bacterial cell envelope, inhibit critical enzymes, cripple energy metabolism, and prevent mucosal adhesion minimizes the likelihood of resistance development. This in-depth understanding of its core mechanisms is crucial for the rational design of future anti-H. pylori therapies and for optimizing its clinical application. The provided experimental protocols serve as a foundation for further research into the nuanced interactions between this compound and the pathogen.
References
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on Helicobacter pylori motility, morphology and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound in the treatment of Helicobacter pylori infection and duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety and efficacy of this compound in combination with antibiotics for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment with this compound May Improve Success Rates of Helicobacter pylori Eradication: A Prospective, Randomized, Controlled and Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentration of various single agents and the effect of their combinations against Helicobacter pylori, as estimated by a fast and simple in vitro assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 14. A Novel Assay for Easy and Rapid Quantification of Helicobacter pylori Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Ranitidine Bismuth Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine Bismuth Citrate (RBC) is a complex salt that uniquely combines the antisecretory action of ranitidine, a histamine H2-receptor antagonist, with the mucosal protective and antimicrobial properties of bismuth and citrate.[1][2][3] This dual mechanism of action makes it a potent agent for the treatment of peptic ulcer disease and the eradication of Helicobacter pylori.[4][5] Understanding the physicochemical properties of this complex is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The physicochemical properties of this compound are distinct from a simple admixture of its constituent molecules, ranitidine and bismuth citrate.[5] This is largely due to the formation of a stable chemical entity with its own unique characteristics.
Data Summary
| Property | Value/Description | Reference |
| Molecular Formula | C19H27BiN4O10S | [3] |
| Molar Mass | 712.48 g·mol−1 | [3] |
| Solubility | Freely soluble in water (> 600 mg/mL at pH 4.6). Solubility decreases significantly at lower pH values (e.g., around 2.0).[4][5] In contrast, an equimolar admixture of bismuth citrate and ranitidine is almost entirely insoluble.[5] | [4][5] |
| Melting Point | Possesses significantly different melting point properties compared to an admixture of bismuth citrate and ranitidine. A specific melting point for the complex is not consistently reported in the literature, which may be indicative of decomposition upon heating. | [5] |
| pKa | The complex undergoes a structural transition in aqueous solution with an associated pKa of 6.2. The pKa of the dimethylamino group on the ranitidine moiety is raised from 8.64 to 8.90 upon complexation, while the pKa of the diaminonitroethene group (2.2) remains unaffected.[6][7] | [6][7] |
| Polymorphism | The literature does not extensively describe the polymorphism of this compound itself. However, it is noted that its X-ray powder diffraction pattern is significantly different from that of an admixture of its components.[5] For reference, ranitidine hydrochloride is known to exist in at least two polymorphic forms (Form I and Form II).[8][9] | [5][8][9] |
| Appearance | Solid.[1] | [1] |
Mechanism of Action
This compound's therapeutic effect is a synergistic combination of its active components. Ranitidine acts as a selective H2-receptor antagonist on gastric parietal cells, inhibiting histamine-stimulated gastric acid secretion.[10] Bismuth exerts a local effect in the stomach, forming a protective layer over ulcer craters, stimulating the secretion of protective prostaglandins and bicarbonate, and exhibiting direct bactericidal activity against H. pylori.[4]
Mechanism of Action of this compound.
Experimental Protocols
The characterization of this compound involves a variety of analytical techniques. Below are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
This protocol is a generalized procedure for determining aqueous solubility.
Workflow for solubility determination.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffer solution at a specific pH in a sealed container.
-
Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[11]
-
Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.
High-Performance Liquid Chromatography (HPLC) for Ranitidine Content
This protocol is adapted from published methods for the determination of ranitidine in this compound.[12][13]
Workflow for HPLC analysis of ranitidine in RBC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[13]
-
Chromatographic Conditions:
-
Sample Preparation: A known quantity of this compound is accurately weighed and dissolved in the mobile phase or a suitable buffer to achieve a concentration within the linear range of the assay.
-
Standard Preparation: A standard curve is generated using known concentrations of a ranitidine reference standard.
-
Analysis: The sample and standard solutions are injected into the HPLC system, and the peak area corresponding to ranitidine is measured. The concentration in the sample is determined by comparison to the standard curve.[12][13]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and decomposition of the compound.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
The heat flow to the sample relative to the reference is measured, revealing thermal events such as melting, decomposition, and phase transitions.[14][15]
-
-
Thermogravimetric Analysis (TGA):
-
A slightly larger sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature, indicating weight loss due to dehydration or decomposition.[15][16]
-
Spectroscopic and Diffraction Methods
-
Infrared (IR) Spectroscopy:
-
Method: The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
Purpose: Provides information about the functional groups present and can be used to confirm the identity of the complex and distinguish it from its starting materials.[5]
-
-
¹³C-NMR Spectroscopy:
-
Method: Solid-state cross-polarization magic angle spinning (CP-MAS) ¹³C-NMR spectroscopy is used to analyze the solid sample.
-
Purpose: Provides detailed information about the carbon skeleton and the chemical environment of each carbon atom, which is useful for structural elucidation and confirming the complex formation.[4][5]
-
-
X-Ray Powder Diffraction (XRPD):
-
Method: A powdered sample of this compound is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.
-
Purpose: Provides a unique "fingerprint" of the crystalline structure. It is used to characterize the solid-state form and can be used to detect polymorphism. The XRPD pattern of RBC is distinct from an admixture of ranitidine and bismuth citrate.[5][8]
-
Conclusion
This compound is a complex with distinct physicochemical properties that contribute to its therapeutic efficacy. Its high aqueous solubility at gastric pH, unique solid-state characteristics, and the combined pharmacological actions of its components make it an important agent in the management of acid-related gastrointestinal disorders. The experimental protocols outlined in this guide provide a framework for the comprehensive analysis and quality control of this important pharmaceutical compound. Further research into the potential polymorphism and detailed degradation pathways of this compound would be beneficial for optimizing its formulation and stability.
References
- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HKU Scholars Hub: Ranitidine bismuth(III) citrate [hub.hku.hk]
- 7. Ranitidine bismuth(III) citrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Ranitidine - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC determination of ranitidine in this compound an...: Ingenta Connect [ingentaconnect.com]
- 13. chemalink.net [chemalink.net]
- 14. biomedres.us [biomedres.us]
- 15. azom.com [azom.com]
- 16. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
In-Depth Technical Guide: Synthesis and Characterization of Ranitidine Bismuth Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ranitidine Bismuth Citrate (RBC), a complex used in the treatment of peptic ulcer disease and for the eradication of Helicobacter pylori. This document details a representative synthesis protocol and outlines the key analytical techniques used to characterize the final compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of ranitidine as a free base, followed by a salt formation reaction with bismuth citrate. The following is a representative experimental protocol based on publicly available patent literature.
Experimental Protocol: Synthesis
Part A: Synthesis of Ranitidine Base
-
Condensation Reaction:
-
N-methyl-1-methylthio-2-nitroethenamine and 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine are reacted in an aqueous medium.
-
The reaction mixture is heated to approximately 90-100°C and stirred for a specified period to facilitate the condensation reaction.
-
-
Cooling and Crystallization:
-
The reaction mixture is then cooled to induce the crystallization of the ranitidine base.
-
-
Isolation and Purification:
-
The crystallized product is separated from the reaction mixture via centrifugal separation.
-
The isolated solid is washed with low-temperature water (0-5°C) to remove impurities.
-
Part B: Formation of this compound
-
Preparation of Bismuth Citrate Solution:
-
Salt-Forming Reaction:
-
The prepared ranitidine base is added to the heated bismuth citrate solution. The weight ratio of ranitidine base to bismuth citrate is approximately 1:0.6.[1]
-
The reaction mixture is stirred for 45-60 minutes while maintaining the temperature.[1]
-
After the reaction is complete, the solution is cooled to room temperature, yielding the this compound solution.
-
-
Decolorization and Filtration:
-
The solution is treated with medicinal carbon for decolorization.
-
This is followed by filter pressing to remove the carbon and any other solid impurities.
-
-
Crystallization and Isolation:
-
The filtrate is subjected to crystallization, which can be promoted by the addition of a solvent such as ethanol.
-
The resulting crystals of this compound are then separated.
-
-
Drying:
-
The final product is pulverized and dried to obtain a stable powder.
-
Characterization of this compound
The physicochemical properties of this compound are distinct from a simple admixture of ranitidine and bismuth citrate.[2] Characterization is crucial to confirm the formation of the complex and to ensure its purity and quality. The following sections detail the key analytical techniques employed.
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the complex through shifts in characteristic absorption bands compared to the starting materials.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and compressed into a thin pellet.
-
Analysis: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
Data Presentation:
| Compound | Characteristic FTIR Peaks (cm⁻¹) | Reference |
| Ranitidine HCl (Form I) | 1046 (characteristic peak absent), 1208, 1120-1140 | [3] |
| Ranitidine HCl (Form II) | 1046, 1305.7, 1185, 1247 | [3] |
| This compound | Specific peak data not available in the provided search results. The spectrum is noted to be significantly different from a simple admixture of ranitidine and bismuth citrate. | [2] |
Note: While specific quantitative FTIR data for this compound is not publicly available in the provided search results, the literature confirms a unique spectral profile for the complex.[2]
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for analyzing the crystalline structure of a compound. The diffraction pattern of this compound is unique and serves as a fingerprint for its solid-state form.
Experimental Protocol:
-
Sample Preparation: A thin layer of the this compound powder is mounted on a sample holder.
-
Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
Data Presentation:
| Compound | Characteristic XRPD Peaks (2θ) | Reference |
| Ranitidine HCl (Form I) | 17.0°, 21.8°, 24.9° | [3] |
| Ranitidine HCl (Form II) | 20.2°, 23.5° | [3] |
| This compound | Specific 2θ values and intensities are not available in the provided search results. The pattern is confirmed to be distinct from an admixture of the components. | [2] |
Note: The XRPD pattern is a critical quality attribute for this compound, confirming its unique crystalline structure.[2]
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and melting behavior of this compound.
Experimental Protocol:
-
TGA: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The change in mass is recorded as a function of temperature.
-
DSC: A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. This reveals thermal events such as melting, crystallization, and decomposition.
Data Presentation:
| Technique | Parameter | Observation for this compound | Reference |
| TGA | Onset of Decomposition | Specific temperature and weight loss percentages are not available in the provided search results. | |
| DSC | Melting Point | Possesses a significantly different melting point compared to an admixture of its components. | [2] |
Note: DSC analysis is particularly useful for confirming the formation of the this compound complex, as it exhibits a unique melting endotherm compared to its individual components.[2]
Conclusion
The synthesis of this compound results in a unique chemical entity with distinct physicochemical properties. This guide provides a framework for its preparation and characterization based on available scientific literature. For researchers and drug development professionals, rigorous analytical characterization using the techniques outlined here is essential to ensure the identity, purity, and quality of this compound for its intended therapeutic use. Further research to fully elucidate and publish the specific quantitative spectral and thermal data for this important pharmaceutical compound is encouraged.
References
- 1. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
Methodological & Application
Application Notes and Protocols for Animal Models in Ranitidine Bismuth Citrate Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Ranitidine Bismuth Citrate (RBC), a dual-action compound combining the H2 receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth. The following sections detail established animal models, experimental protocols, and key efficacy endpoints for testing RBC in the context of Helicobacter pylori infection and gastric ulcer healing.
Animal Models for this compound Efficacy
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. For RBC efficacy testing, rodent models, particularly mice and rats, are widely used due to their cost-effectiveness, well-characterized physiology, and the availability of standardized protocols for inducing gastric pathologies.[1]
Commonly Used Animal Models:
-
Helicobacter pylori Infection Models: Mice, particularly C57BL/6 and BALB/c strains, are susceptible to colonization with human-adapted H. pylori strains (e.g., Sydney strain SS1). These models are invaluable for assessing the bactericidal activity of RBC.
-
Chemically-Induced Gastric Ulcer Models:
-
Ethanol-Induced Ulcer Model: This acute model in rats or mice is used to evaluate the cytoprotective effects of RBC. Ethanol administration causes significant damage to the gastric mucosa.[2][3]
-
NSAID-Induced Ulcer Model: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin are used to induce gastric ulcers, mimicking a common clinical scenario. This model is suitable for assessing both the ulcer-healing and protective capabilities of RBC.[4]
-
Experimental Protocols
Below are detailed protocols for key experiments to test the efficacy of this compound.
Helicobacter pylori Eradication in a Mouse Model
This protocol outlines the procedure for establishing H. pylori infection in mice and subsequently evaluating the eradication efficacy of RBC.
Materials:
-
Specific pathogen-free (SPF) mice (e.g., C57BL/6), 6-8 weeks old.
-
Mouse-adapted Helicobacter pylori strain (e.g., SS1).
-
Brucella broth supplemented with 10% fetal bovine serum (FBS).
-
This compound (RBC).
-
Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Urease test kits.
-
Histology supplies.
Protocol:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
H. pylori Culture: Culture the H. pylori strain in Brucella broth with 10% FBS under microaerophilic conditions for 48-72 hours.
-
Infection:
-
Fast the mice for 4-6 hours before inoculation.
-
Administer approximately 10^8-10^9 colony-forming units (CFU) of H. pylori in 0.2-0.5 mL of broth to each mouse via oral gavage.
-
Repeat the inoculation 2-3 times over a period of 5-7 days to ensure consistent infection.
-
-
Confirmation of Infection: After 2-4 weeks, confirm infection in a subset of animals via urease testing of a stomach biopsy or by histological examination.
-
Treatment:
-
Randomly assign the infected mice to different treatment groups:
-
Vehicle control.
-
This compound (e.g., 200 mg/kg of bismuth equivalent, administered orally once or twice daily).[5]
-
Positive control (e.g., a standard antibiotic therapy).
-
-
Administer the treatments for a specified duration, typically 7-14 days.
-
-
Efficacy Assessment:
-
One week after the final treatment dose, euthanize the mice.
-
Aseptically remove the stomachs and perform the following assessments:
-
Urease Test: A rapid qualitative assessment of H. pylori presence.
-
Quantitative Culture: Homogenize a portion of the stomach tissue and plate serial dilutions on selective agar to determine the bacterial load (CFU/g of tissue).
-
Histology: Fix a portion of the stomach in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) and a specific stain for H. pylori (e.g., Warthin-Starry silver stain) to assess bacterial colonization and associated inflammation.
-
-
-
Data Analysis: Calculate the eradication rate for each group (percentage of mice with no detectable H. pylori).
Ethanol-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of acute gastric ulcers using ethanol to assess the protective effects of RBC.
Materials:
-
Sprague-Dawley or Wistar rats (180-220 g).
-
Absolute ethanol.
-
This compound (RBC).
-
Vehicle control (e.g., normal saline).
-
Positive control (e.g., omeprazole 20 mg/kg).
-
Oral gavage needles.
-
Formalin solution (10%).
Protocol:
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Treatment:
-
Ulcer Induction: One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric ulcers.[2]
-
Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats.
-
Ulcer Assessment:
-
Remove the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers.
-
Measure the length and width of each lesion to calculate the ulcer index (UI). The UI can be calculated as the sum of the lengths of all lesions for each stomach.
-
The percentage of inhibition (protection) can be calculated using the formula: ((UI_control - UI_treated) / UI_control) x 100.
-
-
Histopathology (Optional): Fix stomach tissues in 10% formalin for histological evaluation of mucosal damage.
NSAID-Induced Gastric Ulcer Model in Rats
This protocol details the induction of gastric ulcers using indomethacin to evaluate the efficacy of RBC in a clinically relevant model.
Materials:
-
Wistar rats (150-200 g).
-
Indomethacin.
-
This compound (RBC).
-
Vehicle control (e.g., 5% Tween 80 solution).
-
Positive control (e.g., ranitidine 50 mg/kg).
-
Oral gavage and subcutaneous needles.
Protocol:
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Treatment:
-
Divide the rats into treatment groups:
-
Vehicle control.
-
This compound (dose-dependently).[8]
-
Positive control.
-
-
Administer the treatments orally.
-
-
Ulcer Induction: Thirty minutes after treatment, induce gastric ulcers by administering indomethacin (e.g., 60 mg/kg, subcutaneously).[8]
-
Euthanasia and Stomach Collection: Four hours after indomethacin administration, euthanize the rats.
-
Ulcer Assessment:
-
Follow the same procedure for ulcer assessment as described in the ethanol-induced ulcer model (section 2.2.5).
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in animal models.
Table 1: Efficacy of this compound in H. pylori Eradication in Mice
| Treatment Group | Dose (Bismuth equivalent) | Eradication Rate (%) | Reference |
| This compound | 200 mg/kg | 100% | [5] |
| Bismuth Citrate-Ranitidine Admixture | 200 mg/kg | 10% | [5] |
Table 2: Effect of this compound on Gastric Mucosal Parameters in Rats
| Parameter | Control Group | This compound (25 mg/kg) | p-value | Reference |
| Gastric Mucosal Blood Flow (relative units) | 36.29 ± 16.64 | 88.99 ± 12.23 | p=0.001 | [6][7] |
| Adherent Mucus Gel Thickness (µm) | 69.30 ± 21.7 | 222.39 ± 47.71 | p=0.0001 | [6][7] |
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathways for the action of this compound.
Experimental Workflows
Caption: Workflow for H. pylori eradication study in a mouse model.
Caption: Workflow for chemically-induced gastric ulcer studies in rats.
Signaling Pathways
Caption: Ranitidine's mechanism of action via H2 receptor antagonism.
Caption: Multifaceted mechanism of action of Bismuth Citrate.
References
- 1. Gastric ulcer study and experimental animals [bio-protocol.org]
- 2. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]
- 4. NSAID-Induced Gastric Ulcer [bio-protocol.org]
- 5. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annalsgastro.gr [annalsgastro.gr]
- 7. The influence of this compound on rat gastric mucosal microcirculation and adherent mucus gel layer | Annals of Gastroenterology [annalsgastro.gr]
- 8. visualize.jove.com [visualize.jove.com]
Application Notes and Protocols for Clinical Trial Design: Ranitidine Bismuth Citrate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and protocols for clinical trials investigating Ranitidine Bismuth Citrate (RBC) combination therapy. This document is intended to guide researchers, scientists, and drug development professionals in designing and conducting robust clinical studies for the treatment of Helicobacter pylori infection and peptic ulcer disease.
Introduction
This compound is a complex salt that combines the antisecretory properties of the H2-receptor antagonist ranitidine with the antimicrobial and mucosal protective effects of bismuth.[1][2] This dual mechanism of action makes it a valuable component of combination therapies aimed at eradicating Helicobacter pylori and healing peptic ulcers.[1][3] Clinical trials have demonstrated that RBC, when used in combination with antibiotics such as clarithromycin and amoxicillin, achieves high rates of H. pylori eradication and ulcer healing.[1][4][5]
Clinical Trial Design
The design of clinical trials for RBC combination therapy typically involves randomized, controlled studies to evaluate efficacy and safety against standard-of-care treatments.
Study Objectives
-
Primary Objectives:
-
To determine the efficacy of RBC in combination with one or more antibiotics in eradicating H. pylori infection.
-
To evaluate the rate of duodenal or gastric ulcer healing following treatment with RBC combination therapy.
-
-
Secondary Objectives:
-
To assess the safety and tolerability of the treatment regimen.
-
To evaluate the rate of ulcer recurrence after successful eradication of H. pylori.
-
To determine the impact of treatment on dyspeptic symptoms.
-
Patient Population
Inclusion Criteria:
-
Adult patients (typically 18 years or older).
-
Confirmed H. pylori infection, diagnosed by at least two of the following methods:
-
For ulcer healing trials, endoscopically confirmed active duodenal or gastric ulcer.[5]
-
Ability to provide informed consent.
Exclusion Criteria:
-
Previous eradication therapy for H. pylori.
-
Known hypersensitivity to ranitidine, bismuth, or the antibiotics used in the study.
-
Use of proton pump inhibitors (PPIs), H2-receptor antagonists, or bismuth-containing compounds within a specified period (e.g., 2-4 weeks) before enrollment.[6]
-
Use of antibiotics within a specified period (e.g., 4 weeks) before enrollment.[7]
-
Severe concomitant illness that might interfere with the study.
-
Pregnancy or lactation.
Study Design and Treatment Regimens
A common study design is a randomized, double-blind, active-controlled trial. Patients are randomly assigned to one of the treatment arms.
Example Treatment Arms:
-
Experimental Arm 1 (Triple Therapy): this compound (e.g., 400 mg b.i.d.) + Clarithromycin (e.g., 500 mg b.i.d.) + Amoxicillin (e.g., 1 g b.i.d.) for 7-14 days.[4][5]
-
Experimental Arm 2 (Quadruple Therapy): this compound (e.g., 400 mg b.i.d.) + Metronidazole (e.g., 500 mg t.i.d.) + Tetracycline (e.g., 500 mg q.i.d.) for 7-14 days.[8]
-
Active Control Arm: Standard triple therapy (e.g., a proton pump inhibitor + clarithromycin + amoxicillin) for 7-14 days.[9]
Endpoints and Assessments
-
Primary Efficacy Endpoint (H. pylori Eradication): Confirmation of H. pylori eradication at least 4 weeks after the end of treatment, typically assessed by a negative 13C-urea breath test.[6][10]
-
Primary Efficacy Endpoint (Ulcer Healing): Complete re-epithelialization of the ulcer crater as confirmed by endoscopy at the end of the treatment period (e.g., 4 or 8 weeks).[5][11]
-
Safety and Tolerability Assessment: Monitoring and recording of all adverse events (AEs) throughout the study. The incidence, severity, and relationship of AEs to the study medication are documented.[12]
Data Presentation
Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment arms.
Table 1: Efficacy of this compound Combination Therapies for H. pylori Eradication
| Treatment Regimen | Duration | Number of Patients (n) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference |
| RBC 400mg b.i.d. + Clarithromycin 500mg b.i.d. + Amoxicillin 1g b.i.d. | 10 days | 77 | 62% | 75% | [4] |
| RBC 400mg b.i.d. + Amoxicillin 1g b.i.d. + Clarithromycin 500mg b.i.d. | 14 days | 50 | 92% | 96% | [8] |
| RBC 400mg b.i.d. + Metronidazole 250mg t.i.d. + Tetracycline 500mg t.i.d. | 14 days | 50 | 80% | 88% | [8] |
| RBC 400mg b.i.d. + Clarithromycin | 14 days | - | 73-94% | - | [1] |
Table 2: Duodenal Ulcer Healing Rates with this compound Therapies
| Treatment Regimen | Duration | Number of Patients (n) | Ulcer Healing Rate | Reference |
| RBC 400mg b.d. | 4 weeks | 404 | 85% | [13] |
| RBC 800mg b.d. | 4 weeks | 404 | 84% | [13] |
| Ranitidine hydrochloride 150mg b.d. | 4 weeks | 411 | 81% | [13] |
| RBC 400mg b.i.d. + Clarithromycin | 4 weeks | - | 73-89% | [1] |
| RBC 400mg b.d. + Amoxicillin 1g b.d. + Clarithromycin 500mg b.d. | 7 days | 50 | 96% | [5] |
| RBC 400mg b.d. + Amoxicillin 1g b.d. + Clarithromycin 500mg b.d. followed by 3 weeks of RBC 400mg b.d. | 4 weeks | 52 | 98.1% | [5] |
Table 3: Common Adverse Events Associated with this compound Combination Therapy
| Adverse Event | Frequency | Reference |
| Upper respiratory tract infection | >1% | [7] |
| Constipation | >1% | [7] |
| Diarrhea | >1% | [7] |
| Nausea and vomiting | >1% | [7] |
| Dizziness | >1% | [7] |
| Headache | >2% | [7] |
| Dark stools | Significantly more common with bismuth | [14] |
Note: The incidence of adverse events with RBC alone is comparable to placebo and ranitidine hydrochloride. When co-prescribed with antibiotics, the incidence of adverse reactions may be greater, but not different from that of the antibiotics alone.[7][12]
Experimental Protocols
Protocol 1: 13C-Urea Breath Test (UBT) for H. pylori Diagnosis and Eradication Confirmation
Principle: The UBT is a non-invasive test that detects the urease activity of H. pylori. The patient ingests 13C-labeled urea. If H. pylori is present in the stomach, its urease enzyme hydrolyzes the urea into ammonia and 13CO2. The 13CO2 is absorbed into the bloodstream, transported to the lungs, and exhaled. The ratio of 13CO2 to 12CO2 in the breath is measured to determine the presence of the infection.[9]
Procedure:
-
Patient Preparation:
-
Patients must fast for at least 1 hour before the test.[7]
-
Discontinue antibiotics and bismuth-containing products for at least 4 weeks prior to the test.[7]
-
Discontinue proton pump inhibitors (PPIs) for at least 1-2 weeks prior to the test.[6][7]
-
Discontinue sucralfate for at least 2 weeks before the test.[7]
-
-
Baseline Breath Sample:
-
The patient provides a baseline breath sample by blowing into a collection bag or tube.[7]
-
-
Ingestion of 13C-Urea:
-
Post-Dose Breath Sample:
-
After a specified time (usually 10-30 minutes), a second breath sample is collected.[9]
-
-
Analysis:
Protocol 2: Endoscopy for Ulcer Assessment
Principle: Upper gastrointestinal endoscopy allows for direct visualization of the esophageal, gastric, and duodenal mucosa to identify and assess peptic ulcers. Biopsies can also be taken for histological examination and rapid urease testing.[1]
Procedure:
-
Patient Preparation:
-
Patients must fast for at least 6-8 hours before the procedure.
-
-
Sedation:
-
Topical anesthesia and/or conscious sedation is administered to ensure patient comfort.
-
-
Endoscopic Examination:
-
A flexible endoscope is passed through the mouth, esophagus, and stomach into the duodenum.
-
The mucosa is carefully inspected for the presence, size, location, and characteristics of any ulcers.
-
-
Biopsy:
-
If an ulcer is found, particularly a gastric ulcer, multiple biopsy specimens are taken from the ulcer edge and base to rule out malignancy and to test for H. pylori.[15]
-
-
Post-Procedure Care:
-
Patients are monitored until the effects of sedation have worn off.
-
-
Follow-up Endoscopy:
-
A follow-up endoscopy is performed after the completion of treatment to confirm ulcer healing.[15]
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for a this compound Clinical Trial.
References
- 1. asge.org [asge.org]
- 2. Endoscopic Management of Peptic Ulcer Bleeding: Recent Advances [e-ce.org]
- 3. Gastroprotective effect of this compound is associated with increased mucus bismuth concentration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Endoscopic Management of Complex Duodenal Ulcer Bleeding Using Over‐the‐Scope Clips: Clinical Insights From a Regional Core Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 7. digestivehealth.org.au [digestivehealth.org.au]
- 8. Randomized comparison of this compound-based triple therapies for Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The safety and efficacy of this compound in combination with antibiotics for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Helicobacter Pylori Clinical Research Trials | CenterWatch [centerwatch.com]
- 12. The safety of this compound in controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Peptic ulcer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Ranitidine Bismuth Citrate
Introduction
Ranitidine Bismuth Citrate is a complex salt used in the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and precise quantification of the active pharmaceutical ingredient (API), ranitidine, is crucial for quality control and formulation development. This application note provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the determination of ranitidine in this compound bulk drug and pharmaceutical formulations.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate ranitidine from potential impurities and degradation products. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The concentration of ranitidine is determined by comparing the peak area of the sample to that of a known standard.
Data Presentation
A summary of various reported HPLC methods for ranitidine quantification is presented in the tables below for easy comparison.
Table 1: Chromatographic Conditions for Ranitidine Quantification
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Column | Inertsil® ODS-3 (4.6 mm × 150 mm, 5 µm) | Phenomenex Luna C18 (4.6 x 150 mm, 5µm) | Std Symmetry (150x4.6mm, 5µm) |
| Mobile Phase | Gradient elution with A: Phosphate buffer (pH 7.10±0.05)-acetonitrile (98:2) and B: Phosphate buffer-acetonitrile (78:22) | Isocratic elution with Methanol and Water (80:20 v/v) | Isocratic elution with 0.1% OPA buffer and Acetonitrile (50:50) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm[1][2] | 230 nm | Not Specified |
| Column Temperature | 35 °C[1][2] | 45°C | Ambient (25°C) |
| Injection Volume | 10 µL | 10 µL | 20 µL |
Table 2: Method Validation Parameters
| Parameter | Method 1[1][2] | Method 2[5][6] |
| Linearity Range | 2.5 - 200.4 µg/mL | 20.0 to 2000.0 µg/L |
| Correlation Coefficient (r) | 0.9998 | Not Specified |
| Limit of Quantification (LOQ) | 5 ng | 20.0 µg/L |
| Retention Time | Approximately 12.83 min[2] | 5.1 min |
Experimental Protocols
This section provides a detailed protocol for the quantification of ranitidine in this compound based on a validated gradient HPLC method.[1][2]
Materials and Reagents
-
This compound reference standard
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Sodium hydroxide
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Inertsil® ODS-3 column (4.6 mm × 150 mm, 5 µm) or equivalent.
-
Data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Phosphate Buffer (pH 7.10 ± 0.05): Accurately add 6.8 mL of phosphoric acid and 8.6 mL of 50% sodium hydroxide solution to approximately 1900 mL of water and mix. Dilute with water to 2000 mL. Adjust the pH to 7.10 ± 0.05 with 50% sodium hydroxide solution or phosphoric acid.[1][2]
-
Mobile Phase A: Phosphate buffer - Acetonitrile (98:2 v/v)
-
Mobile Phase B: Phosphate buffer - Acetonitrile (78:22 v/v)
-
Standard Solution (e.g., 100 µg/mL of Ranitidine): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase A) to obtain a final concentration equivalent to 100 µg/mL of ranitidine.
-
Sample Solution: Accurately weigh a quantity of the this compound sample, and prepare a solution in the same manner as the standard solution to achieve a similar final concentration.
Chromatographic Procedure
-
Set up the HPLC system with the Inertsil® ODS-3 column.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient elution as described in Table 3.
-
Record the chromatograms and integrate the peak area for ranitidine.
Table 3: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 20 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 100 | 0 |
| 40 | 100 | 0 |
Calculation
Calculate the percentage of ranitidine in the sample using the following formula:
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Logical Relationship Diagram for Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. HPLC determination of ranitidine in this compound an...: Ingenta Connect [ingentaconnect.com]
- 2. chemalink.net [chemalink.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijrpc.com [ijrpc.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastric Ulcer Healing Models Using Ranitidine Bismuth Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine Bismuth Citrate (RBC) is a unique, dual-action compound that combines the histamine H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth.[1][2] Ranitidine effectively suppresses gastric acid secretion, a key aggressive factor in peptic ulcer disease, by competitively and reversibly inhibiting histamine H2 receptors on gastric parietal cells.[3][4] The bismuth component provides a protective coating over the ulcer crater, stimulates the synthesis of protective prostaglandins, and exhibits antimicrobial activity, notably against Helicobacter pylori, a major causative agent of gastritis and peptic ulcers.[1][2][5] This synergistic mechanism makes RBC a valuable tool for studying the multifaceted process of gastric ulcer healing, encompassing acid suppression, mucosal defense enhancement, and antimicrobial action.
These application notes provide detailed protocols for utilizing RBC in established preclinical models of gastric ulceration, along with methods for quantitative and qualitative assessment of ulcer healing. The included signaling pathway and experimental workflow diagrams offer a visual guide for researchers.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rat Gastric Ulcer Models
| Animal Model | Ulcer Inducing Agent | RBC Dosage (p.o.) | Ulcer Index (Mean ± SD) | Inhibition (%) | Reference |
| Wistar Rat | Indomethacin | 3 mg/kg | - | - | [6] |
| Wistar Rat | Indomethacin | 10 mg/kg | - | - | [6] |
| Wistar Rat | Indomethacin | 30 mg/kg | - | Significant | [6] |
| Wistar Rat | Ethanol | 3 mg/kg | - | - | [6] |
| Wistar Rat | Ethanol | 10 mg/kg | - | - | [6] |
| Wistar Rat | Ethanol | 30 mg/kg | - | Significant | [6] |
Note: Specific ulcer index values were not provided in the reference; "Significant" indicates a statistically significant reduction in ulceration compared to the control group.
Table 2: Clinical Efficacy of this compound in Duodenal Ulcer Healing and H. pylori Eradication
| Treatment Regimen | Duration | Duodenal Ulcer Healing Rate | H. pylori Eradication Rate | Reference |
| RBC (400 mg b.i.d.) + Clarithromycin | 4 weeks | 73-89% | 73-94% | [7] |
| RBC (400 mg b.i.d.) | 4 weeks | 85% | 21% | [8] |
| RBC (800 mg b.i.d.) | 4 weeks | 84% | 22% | [8] |
| Ranitidine HCl (150 mg b.i.d.) | 4 weeks | 81% | - | [8] |
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (RBC)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Absolute Ethanol
-
Normal Saline
-
Dissection tools
-
Formalin (10%)
-
Stereomicroscope or digital scanner
-
Image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[5]
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Normal Control: Receive vehicle only.
-
Ulcer Control: Receive vehicle followed by ethanol.
-
RBC Treatment Groups: Receive different doses of RBC (e.g., 10, 30, 50 mg/kg, p.o.) suspended in the vehicle.
-
Positive Control: Receive a standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, RBC, or positive control drug orally by gavage.
-
Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat (except the normal control group).[5]
-
Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation under anesthesia.[9]
-
Stomach Examination: Immediately excise the stomach, open it along the greater curvature, and gently rinse with normal saline to remove gastric contents.
-
Ulcer Scoring: Pin the stomach flat on a board and examine the gastric mucosa for hemorrhagic lesions. The ulcer index can be calculated as follows:
-
Measure the length and width of each lesion.
-
The sum of the areas of all lesions for each stomach is taken as the ulcer index.
-
Alternatively, a scoring system can be used (e.g., 0: no ulcer; 1: <1 mm²; 2: 1-3 mm²; 3: >3 mm²).
-
-
Histopathology: Fix the stomach tissue in 10% formalin for histological examination (e.g., H&E staining to assess inflammation, necrosis, and cell infiltration).
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is particularly useful for studying the role of prostaglandins in gastric ulceration and the protective effects of RBC.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (RBC)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin
-
5% Sodium Bicarbonate
-
Dissection tools
-
Formalin (10%)
-
Stereomicroscope or digital scanner
-
Image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.[7]
-
Grouping: Divide the animals into groups similar to the ethanol-induced model.
-
Drug Administration: Administer the vehicle, RBC, or a positive control drug orally.
-
Ulcer Induction: One hour after drug administration, orally administer indomethacin (e.g., 30 mg/kg) dissolved in 5% sodium bicarbonate.[1][7]
-
Euthanasia and Stomach Collection: Four to six hours after indomethacin administration, euthanize the rats.[7][10]
-
Stomach Examination and Ulcer Scoring: Follow the same procedure as described for the ethanol-induced model to calculate the ulcer index.
-
Biochemical and Molecular Analysis:
-
Prostaglandin E2 (PGE2) Levels: Collect gastric mucosal tissue to measure PGE2 levels using an ELISA kit.
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration by measuring MPO activity in the gastric mucosa.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in gastric tissue homogenates using ELISA kits.
-
Growth Factor Expression: Analyze the expression of growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) using techniques such as Western blotting or immunohistochemistry.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in rat gastric ulcer models.
Caption: Dual-action mechanism of this compound in promoting gastric ulcer healing.
Caption: Potential signaling pathways modulated by this compound in gastric ulcer healing.
References
- 1. Indomethacin-induced gastric ulcer model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Drug clinics. The drug of the month. This compound (Pylorid)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric anti-secretory, mucosal protective, anti-pepsin and anti-Helicobacter properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GR122311X (this compound), a new drug for the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjgastroenterol.org [turkjgastroenterol.org]
Application Notes and Protocols: Investigating Ranitidine Bismuth Citrate in Gastrointestinal Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine Bismuth Citrate (RBC) is a unique chemical entity that combines the histamine H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth citrate.[1] Clinically, it has been utilized for the treatment of peptic ulcer disease and, notably, for the eradication of Helicobacter pylori when used in combination with antibiotics.[1] The ranitidine component competitively and reversibly inhibits histamine H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion.[2] Simultaneously, the bismuth component offers multiple gastroprotective mechanisms: it forms a protective layer over the ulcer crater, inhibits the activity of pepsin, and exerts direct bactericidal effects against H. pylori by disrupting its cell wall and inhibiting its adherence to the gastric mucosa.[1][3]
While its clinical efficacy in treating acid-related disorders and H. pylori infections is well-documented, its direct effects on gastrointestinal epithelial and cancerous cell lines are less explored. These application notes provide a framework and detailed protocols for researchers to investigate the cellular effects of this compound, such as its potential to induce apoptosis and cell cycle arrest, in gastrointestinal cell line models.
Mechanism of Action
RBC's therapeutic effect is derived from the synergistic actions of its two core components. The ranitidine molecule reduces the acidity of the gastric environment, while the bismuth citrate complex provides local protective and antimicrobial action.
Quantitative Data Summary
While data on the direct cytotoxic effects of RBC on gastrointestinal cancer cell lines (e.g., IC50 values) is not extensively published, its in vitro activity against H. pylori is well-characterized. This antimicrobial action is a key component of its therapeutic effect.
| Compound | Organism | Assay Method | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Bismuth Citrate | Helicobacter pylori | Agar Dilution | 1 | 4 | [4] |
| This compound | Helicobacter pylori | Not Specified | 12.5 (Geometric Mean) | Not Reported | [5] |
| Ranitidine | Helicobacter pylori | Agar Dilution | 1024 | 1024 | [4] |
MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Proposed Cellular Mechanisms in Gastrointestinal Cancer Cells
Beyond its established clinical actions, the components of RBC may exert direct effects on gastric cancer cells. Bismuth compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. This is often associated with the induction of cellular stress and activation of key signaling cascades. Although less studied in this context, H2-receptor antagonists have also been investigated for potential modulatory effects on tumor cell growth.[5][6] Therefore, it is plausible that RBC could induce cell cycle arrest and apoptosis in gastrointestinal cancer cells through the activation of stress-related signaling pathways.
The following diagram outlines a proposed pathway by which RBC may induce apoptosis. This model is based on the known effects of bismuth compounds and common signaling pathways activated in response to cytotoxic agents in gastric cancer cells, such as the MAPK pathway.[7][8]
Experimental Protocols
This section provides a comprehensive workflow for assessing the effects of this compound on a human gastric adenocarcinoma cell line (e.g., AGS or HGC-27).
Part 1: Cell Culture and Treatment
-
Cell Line Maintenance : Culture AGS (or HGC-27) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter. Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a predetermined density (e.g., 5 x 10³ cells/well for a 96-well plate; 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.
-
RBC Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile dimethyl sulfoxide (DMSO) or water, depending on solubility. Further dilute the stock solution in a complete culture medium to create working concentrations.
-
Cell Treatment : The following day, remove the old medium from the plates and replace it with a medium containing various concentrations of RBC (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Part 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][9]
-
Plate Setup : Seed cells in a 96-well plate and treat with RBC as described in Part 1.
-
MTT Reagent Addition : After the incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading : Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against RBC concentration to determine the half-maximal inhibitory concentration (IC50).
Part 3: Apoptosis Analysis (Western Blot)
This protocol detects key protein markers of apoptosis.[11][12]
-
Cell Lysis : After treatment in 6-well plates, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting apoptotic markers (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] Analyze the band intensities to determine changes in protein expression.
Part 4: Cell Cycle Analysis (Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15]
-
Cell Collection : Following treatment in 6-well plates, collect both the supernatant (containing floating/apoptotic cells) and the adherent cells (after trypsinization).
-
Cell Fixation : Combine the cells and centrifuge to form a pellet. Wash with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Data Analysis : Use appropriate software to analyze the histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental process for studying the effects of RBC on gastrointestinal cell lines.
Conclusion
This compound is a compound with a well-defined dual action in the gastrointestinal tract. The protocols outlined in these notes provide a robust methodology for researchers to expand the understanding of RBC's biological effects beyond its current clinical applications. By investigating its impact on cell viability, apoptosis, and cell cycle progression in gastrointestinal cell lines, new insights into its potential mechanisms and applications in cellular research and drug development can be uncovered.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Ranitidine Intake on the Risk of Gastric Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A prospective randomised controlled study of the use of ranitidine in patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective randomised controlled study of the use of ranitidine in patients with gastric cancer. Yorkshire GI Tumour Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raddeanin A promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Ranitidine Bismuth Citrate Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranitidine Bismuth Citrate (RBC). The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways and byproducts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for the ranitidine moiety in this compound?
A1: While specific degradation pathways for the entire this compound (RBC) complex are not extensively detailed in publicly available literature, the degradation of the ranitidine molecule is known to proceed through several pathways, primarily hydrolysis, oxidation, and photolysis. Under thermal stress, the formation of N-Nitrosodimethylamine (NDMA) is a significant concern.[1] The presence of bismuth citrate may influence these pathways, but this is not well-documented.
Q2: What are the major degradation byproducts of ranitidine?
A2: The primary degradation byproducts of ranitidine include ranitidine S-oxide, ranitidine N-oxide, and desmethyl ranitidine.[1] Under basic conditions, a degradation product with a mass-to-charge ratio (m/z) of 302 has been identified. A significant and highly scrutinized byproduct, especially under thermal stress and in the presence of atmospheric oxygen and moisture, is N-Nitrosodimethylamine (NDMA), a probable human carcinogen.[1]
Q3: How does the bismuth citrate component of RBC affect its stability?
A3: Bismuth citrate itself can be unstable, particularly in highly acidic environments. While it is suggested that the complexation in RBC improves the solubility of bismuth citrate, especially at lower pH values, its direct impact on the degradation pathways of the ranitidine moiety is not well-established in the available literature.[2] Researchers should be aware that the degradation of the citrate ligand and potential interactions of bismuth ions with ranitidine or its degradants could occur, but specific byproducts from such interactions are not well-documented.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, particularly the formation of NDMA, this compound should be stored in well-closed containers, protected from light, moisture, and high temperatures. For solid forms, storage at or below 25°C is recommended.
Section 2: Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for ranitidine or its degradation products in HPLC analysis. | - Interaction of basic analytes with acidic silanol groups on the HPLC column. - Inappropriate mobile phase pH. - Column overload. - Use of a non-ideal injection solvent. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. |
| Inconsistent or drifting retention times in HPLC. | - Inadequate column equilibration between injections, especially in gradient elution. - Fluctuations in column temperature. - Changes in mobile phase composition due to evaporation of volatile components. - Pump malfunction or leaks. | - Ensure sufficient column equilibration time is included in the method. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and keep it covered. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Appearance of extraneous or "ghost" peaks in the chromatogram. | - Carryover from previous injections. - Contaminants in the mobile phase or sample diluent. - Late eluting compounds from a previous run appearing in the current chromatogram. | - Implement a robust needle wash protocol in the autosampler method. - Use high-purity solvents and freshly prepared mobile phase. - Ensure the gradient program is long enough to elute all components from the column. |
| Difficulty in quantifying bismuth. | - Bismuth is not amenable to standard HPLC-UV analysis. | - Utilize Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for sensitive and accurate quantification of bismuth.[3] |
| Low recovery of ranitidine or its byproducts during sample preparation. | - Adsorption of analytes to glassware or filter membranes. - Instability of analytes in the sample preparation solvent. | - Use silanized glassware to minimize adsorption. - Test different filter materials (e.g., PVDF, PTFE) for compatibility and recovery. - Analyze samples as quickly as possible after preparation or store them at a low temperature for a short period. |
Section 3: Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific experimental goals and available analytical instrumentation.
Forced Degradation (Stress Testing) Protocols
Objective: To generate potential degradation products of this compound under various stress conditions.
General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
-
Expose the powder for a specified duration.
-
At each time point, dissolve a portion of the stressed powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample, protected from light, at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control solutions for analysis.
-
Analytical Methodology: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its degradation products.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm or 313 nm.[4]
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
Inject a standard solution of ranitidine to check for theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Inject a resolution solution containing ranitidine and its known impurities to ensure adequate separation.
-
-
Analysis of Stressed Samples:
-
Analyze the samples generated from the forced degradation studies using the developed HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of ranitidine.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the ranitidine peak is free from co-eluting impurities.
-
Section 4: Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Forced Degradation Study of RBC.
References
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Ranitidine bismuth(III) citrate [hub.hku.hk]
Technical Support Center: Optimizing Ranitidine Bismuth Citrate (RBC) Dosage in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranitidine Bismuth Citrate (RBC) in animal models.
Frequently Asked Questions (FAQs)
1. What are some reported starting dosages for this compound in different animal models?
Choosing an appropriate starting dose is critical for the success of your experiment. Below is a summary of dosages used in various animal models from published literature.
| Animal Model | Dosage | Dosing Regimen | Application | Reference |
| Rat | 3-30 mg/kg | Oral (p.o.) | Prevention of ethanol and indomethacin-induced gastric mucosal damage. | [1] |
| Rat | 22.8 mg/kg/day | Oral gavage for 15 days | Bismuth distribution studies. | [2][3] |
| Dog | 0.1 or 0.3 mg/kg (ranitidine base equivalent) | Oral (p.o.) | Inhibition of histamine-induced gastric acid secretion. | [1] |
| Ferret | 12 or 24 mg/kg | Twice daily for 4 weeks | Eradication of H. mustelae. | [1] |
| Ferret | 24 mg/kg | Every 8 hours | Suppression of H. mustelae growth. | [4] |
| Mouse | 200 mg/kg (bismuth equivalent) | Not specified | Eradication of H. pylori. | [5] |
| Mouse | 6-8 mg/kg/day (in drinking water) | Continuous | Breast tumor development inhibition. | [6] |
2. How does the pharmacokinetics of this compound differ from ranitidine or other bismuth salts alone?
This compound is a novel chemical entity, and its pharmacokinetic profile is distinct from a simple mixture of ranitidine and bismuth citrate.[5]
-
Bismuth Absorption: Bismuth absorption from RBC is limited, with less than 0.5% of the dose being absorbed.[7][8] Following administration of RBC in rats, significantly lower concentrations of bismuth are found in the kidney, and it is undetectable in the brain compared to dosing with bismuth subcitrate.[2][3] This suggests lower systemic bismuth absorption with RBC.
-
Ranitidine Pharmacokinetics: The pharmacokinetics of ranitidine derived from RBC are similar to those of ranitidine administered alone.[7][8]
-
Solubility: RBC is freely soluble in water, whereas an admixture of bismuth citrate and ranitidine forms an insoluble suspension.[5] This enhanced solubility of RBC, especially at lower pH, is thought to contribute to its greater anti-pepsin and anti-H. pylori activity.[5]
3. What are the potential toxicological considerations when dosing with this compound?
While this compound is generally well-tolerated, it is essential to be aware of potential toxicity, primarily related to the bismuth component.
-
Bismuth Toxicity: High-level exposure to bismuth compounds has been associated with neurotoxicity.[3] However, studies with RBC show that peak plasma concentrations of bismuth remain well below those associated with toxicity.[7][9] In rats, RBC administration resulted in undetectable brain levels of bismuth.[2][3]
-
Ranitidine Toxicity: Chronic toxicity studies of ranitidine hydrochloride in rats have shown that at high doses (300-1000 mg/kg/day), effects such as decreased body weight gain and liver changes can occur.[10] The maximum non-toxic dose of ranitidine hydrochloride in rats was determined to be 100 mg/kg/day.[10]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy in Helicobacter eradication studies.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Review the dosage table above and consider if your current dose is appropriate for the animal model. A dose-response study may be necessary. For instance, in ferrets, 24 mg/kg twice daily for 4 weeks led to a dose-related clearance of H. mustelae.[1] |
| Inadequate Dosing Frequency | Consider the dosing frequency. In ferrets, a regimen of every 8 hours was used to suppress H. mustelae growth.[4] |
| Drug Formulation | Ensure you are using the stable salt complex of this compound and not a simple admixture of ranitidine and bismuth citrate. The latter is largely insoluble and has been shown to be less effective in eradicating H. pylori in mice.[5] |
| Animal Model Variability | Different animal models can have varying susceptibility to Helicobacter infection and response to treatment. Ensure the chosen model is appropriate for your research question.[11] |
| Combination Therapy | Consider the use of combination therapy. RBC is often used in combination with antibiotics like clarithromycin and amoxicillin for H. pylori eradication.[4][12][13] |
Issue: Observed signs of toxicity in study animals.
| Possible Cause | Troubleshooting Step |
| Excessive Dosage | Re-evaluate your dosage. While RBC has a good safety profile, excessively high doses may lead to toxicity. Refer to the toxicity information in the FAQ section. |
| Incorrect Route of Administration | Ensure the route of administration is appropriate. Most studies cited use oral administration. |
| Underlying Health Status of Animals | Pre-existing renal or hepatic conditions could affect the metabolism and excretion of the compound, potentially leading to increased toxicity. Ensure animals are healthy before starting the experiment. |
| Monitoring Parameters | Implement a monitoring plan to observe for clinical signs of toxicity. This can include body weight changes, food and water consumption, and behavioral changes. |
Experimental Protocols
Detailed Methodology for Bismuth Distribution Study in Rats
This protocol is based on the study by V.F. Monteiro et al., 1998.[2][3]
-
Animal Model: Male Wistar rats.
-
Groups:
-
Group 1: this compound (22.8 mg/kg/day)
-
Group 2: Bismuth Subcitrate (13.7 mg/kg/day)
-
Group 3: Bismuth Subcitrate (13.7 mg/kg/day) + Ranitidine Hydrochloride (8.6 mg/kg/day)
-
-
Administration: Oral gavage, twice daily for 15 days.
-
Sample Collection: At the end of the 15-day period, animals are euthanized, and organs (kidney, brain, liver, lung), blood, urine, and feces are collected.
-
Analysis: Bismuth concentrations in the collected samples are determined using an appropriate analytical method such as atomic absorption spectrometry.
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for addressing inconsistent efficacy in RBC experiments.
References
- 1. Gastric anti-secretory, mucosal protective, anti-pepsin and anti-Helicobacter properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Distribution of bismuth in the rat after oral dosing with this compound and bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ifasanet.org [ifasanet.org]
- 5. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of bismuth and ranitidine following multiple doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. [Chronic toxicity study of ranitidine hydrochloride orally administered in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized comparison of this compound-based triple therapies for Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review article: treatment of Helicobacter pylori infection with this compound- or proton pump inhibitor-based triple therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Ranitidine Bismuth Citrate in Study Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of Ranitidine Bismuth Citrate in study subjects.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may be encountered during clinical studies.
Issue: Subject reports black discoloration of the tongue and/or stools.
-
Question: A study subject is concerned about the sudden blackening of their tongue and stools after starting treatment with this compound. Is this a cause for alarm?
-
Answer: No, this is a common and harmless side effect of bismuth-containing compounds like this compound.[1][2][3] The discoloration is caused by a chemical reaction between the bismuth and sulfur compounds present in saliva and the gastrointestinal tract, forming bismuth sulfide, which is black.[2][4][5] It is important to reassure the subject that this effect is temporary and will resolve within a few days of discontinuing the medication.[2][5] However, it is crucial to differentiate black stools from melena (black, tarry stools indicative of gastrointestinal bleeding). While bismuth-induced blackening is generally harmless, any suspicion of melena should be investigated immediately.[6]
Issue: Subject is experiencing gastrointestinal disturbances.
-
Question: A research participant reports experiencing nausea, diarrhea, and abdominal discomfort. How should this be managed?
-
Answer: Gastrointestinal side effects such as diarrhea, nausea, vomiting, and constipation have been reported in patients receiving this compound, particularly when co-administered with antibiotics like clarithromycin.[6] Management should focus on symptomatic relief. Ensuring the subject maintains adequate hydration is crucial, especially in cases of diarrhea. The medication can be taken with food to potentially minimize gastric upset.[7] If symptoms are severe or persistent, a reduction in dose or temporary discontinuation of the investigational product may be considered, as per the study protocol. All instances should be documented thoroughly in the subject's case report form.
Issue: Subject complains of a metallic taste.
-
Question: A study participant has developed a persistent metallic taste in their mouth. What is the cause and how can it be addressed?
-
Answer: A disturbance in taste is a reported side effect, particularly when this compound is used in combination with clarithromycin.[6] This side effect is generally not considered serious but can be bothersome and may affect the subject's appetite and compliance. Providing the subject with sugar-free lozenges or gum may help to mask the metallic taste. Maintaining good oral hygiene is also recommended. The symptom is expected to resolve after the completion of the treatment regimen.
Issue: Subject reports headache or dizziness.
-
Question: A research subject is experiencing headaches and dizziness. Could this be related to this compound?
-
Answer: Headaches and dizziness are among the more commonly reported adverse events in clinical studies involving this compound.[8] While generally mild, these symptoms should be monitored. Ensure the subject is well-hydrated. If the headache is persistent or severe, standard over-the-counter analgesics may be considered, in accordance with the clinical trial protocol's list of permitted concomitant medications. Any neurological symptoms should be carefully evaluated to rule out more serious, albeit rare, adverse events such as bismuth-related neurotoxicity.[6][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in clinical trials?
A1: The most frequently reported adverse events in clinical studies with this compound include headache, gastrointestinal disturbances (such as diarrhea, nausea, and constipation), and taste disturbance.[6][8] Blackening of the tongue and stools is also a very common but harmless effect due to the bismuth component.[6]
Q2: Are there any serious, though less common, side effects to be aware of?
A2: While generally well-tolerated, rare but serious adverse events can occur. Bismuth salt intoxication has been very rarely associated with neurotoxic symptoms and encephalopathy.[6][9] Long-term use may also carry a risk of kidney or liver problems.[9] Any signs of confusion, difficulty walking, or changes in consciousness should be immediately reported and investigated.[9] Allergic reactions, though rare, are also possible and require immediate medical attention.[9]
Q3: How should subjects be counseled about the blackening of the tongue and stool?
A3: Subjects should be informed about this potential side effect during the informed consent process. It is crucial to emphasize that this is a harmless and temporary cosmetic effect caused by the bismuth component of the drug and does not indicate any underlying medical issue.[1][2] They should also be educated on the difference between bismuth-induced black stools and melena, and instructed to report any tarry consistency or accompanying abdominal pain immediately.
Q4: What is the mechanism of action of this compound?
A4: this compound is a complex salt that combines two active components. Ranitidine is a histamine H2-receptor antagonist that reduces stomach acid production.[10][11] Bismuth citrate has a mucosal protective effect and antimicrobial properties, particularly against Helicobacter pylori.[10][11]
Data Presentation
Table 1: Incidence of Common Adverse Events in Clinical Studies with this compound
| Adverse Event | Incidence when used with Clarithromycin | Notes |
| Disturbance in Taste | 10% | Primarily related to clarithromycin.[6] |
| Diarrhea, Nausea, Vomiting, Constipation | 3% to 8% | Primarily associated with clarithromycin.[6] |
| Headache | ~5% | Reported in patients during clinical trials.[6] |
| Pruritus (Itching) | 3% | Dermatological side effect.[6] |
| Sleep Disorders | 2% | --- |
| Nonspecific Chest Symptoms | 2% | --- |
| Black Tongue and/or Stools | Not specified, but common | Harmless effect due to colonic conversion of bismuth to bismuth sulfide.[6] |
Data synthesized from clinical trial information.[6]
Experimental Protocols
Protocol 1: Management of Bismuth-Induced Lingual and Fecal Discoloration
-
Objective: To manage and document the harmless side effect of black tongue and stools in study subjects receiving this compound.
-
Procedure:
-
Subject Education: At the time of enrollment and drug dispensing, proactively inform the subject about the high likelihood of developing a black tongue and/or black stools. Emphasize that this is a benign, temporary, and expected side effect of the bismuth component.
-
Oral Hygiene: Advise the subject to maintain good oral hygiene, including regular tooth brushing and gentle cleaning of the tongue surface. This can help to reduce the accumulation of bismuth sulfide deposits on the tongue.[1]
-
Monitoring: At each study visit, inquire about and visually inspect for the presence of black tongue. Document the occurrence, duration, and subject's perception of this side effect in the case report form.
-
Differentiating from Melena: Instruct the subject to immediately report if the black stools are tarry in consistency, have a foul odor, or are accompanied by abdominal pain, weakness, or dizziness, as these could be signs of gastrointestinal bleeding.
-
Resolution: Reassure the subject that the discoloration will resolve within a few days after the cessation of treatment.[2][5]
-
Protocol 2: Management of Mild to Moderate Gastrointestinal Disturbances
-
Objective: To provide a standardized approach to managing mild to moderate nausea, diarrhea, or constipation in study subjects.
-
Procedure:
-
Symptom Assessment: Upon a subject's report of gastrointestinal issues, assess the frequency, severity, and impact on daily activities using a standardized questionnaire or scale.
-
Dietary Advice:
-
For nausea: Advise the subject to take the investigational product with food. Suggest small, frequent meals and avoidance of spicy or fatty foods.
-
For diarrhea: Recommend maintaining adequate fluid intake to prevent dehydration. Suggest a bland diet (e.g., bananas, rice, applesauce, toast).
-
For constipation: Advise increasing dietary fiber and fluid intake.
-
-
Concomitant Medications: If symptoms persist and are bothersome, consider the use of approved concomitant medications as outlined in the study protocol (e.g., anti-emetics, anti-diarrheals, or laxatives).
-
Dose Modification: If symptoms are persistent and impacting the subject's ability to comply with the study protocol, consult the medical monitor to discuss a potential dose reduction or temporary interruption of the study drug.
-
Documentation: Record all symptoms, interventions, and outcomes in the subject's study records.
-
Visualizations
Caption: Mechanism of action and side effect origin of this compound.
Caption: Workflow for managing adverse events in study subjects.
Caption: Decision tree for managing common gastrointestinal side effects.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Pepto Bismol and Black Stool: A Common Side Effect? [healthline.com]
- 3. How to Manage and Alleviate Pepto-Bismol Black Tongue [mychoicedentistry.com]
- 4. Pepto Bismol Black Tongue: The Cause and How to Fix it [pearldentalla.com]
- 5. getlabtest.com [getlabtest.com]
- 6. drugs.com [drugs.com]
- 7. mims.com [mims.com]
- 8. The safety of this compound in controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Ranitidine Bismuth Citrate (RBC) Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results involving Ranitidine Bismuth Citrate (RBC).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in experimental results with this compound?
Variability in experimental results with this compound (RBC) can arise from several factors, including:
-
Polymorphism: Ranitidine can exist in different polymorphic forms (Form I and Form II), which can affect its physicochemical properties like solubility and dissolution rate.[1][2][3][4][5]
-
pH-dependent Solubility and Stability: The solubility of RBC is significantly influenced by pH.[6][7] Inconsistent pH control during experiments can lead to variable results.
-
Analytical Method Variability: Inconsistencies in analytical methods, such as HPLC for ranitidine and ICP-MS for bismuth, can be a major source of error.[8][9][10]
-
Dissolution and Formulation: Differences in tablet formulations and the dissolution process can lead to variability in drug release.[11][12][13]
Q2: How does polymorphism of ranitidine affect experimental outcomes?
Ranitidine hydrochloride is known to exist in two polymorphic forms, Form I and Form II, with different melting points.[4] These forms can have different solubilities and dissolution rates, which can impact bioavailability and therapeutic efficacy.[1] The sample preparation process itself, such as grinding, can induce polymorphic transitions.[1] It is crucial to characterize the polymorphic form of the RBC being used in experiments to ensure consistency.
Q3: What is the importance of pH in experiments involving RBC?
The pH of the medium plays a critical role in the solubility and stability of RBC. RBC is more soluble at lower pH values.[7] In the stomach's acidic environment, the complex may undergo structural transitions.[6] Therefore, maintaining a consistent and physiologically relevant pH is essential for in vitro studies, such as dissolution and anti-pepsin activity assays, to obtain reproducible results.
Troubleshooting Guides
Issue 1: High Variability in HPLC Quantification of Ranitidine
Possible Causes:
-
Inadequate mobile phase preparation and pH control.
-
Column degradation or improper column selection.
-
Inconsistent sample preparation.
-
Instrumental drift.
Troubleshooting Steps:
Issue 2: Inconsistent Dissolution Profiles of RBC Tablets
Possible Causes:
-
Variability in the polymorphic form of the active pharmaceutical ingredient (API).
-
Differences in tablet formulation and manufacturing processes (e.g., compression force, excipients).[4]
-
Inadequate control of dissolution test parameters (e.g., apparatus, rotation speed, medium).[11][12]
Troubleshooting Steps:
Experimental Protocols
Protocol 1: HPLC Determination of Ranitidine in this compound
This protocol is adapted from a validated HPLC method for the determination of ranitidine in RBC and its tablets.[8][14]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Inertsil® ODS-3 column (4.6 mm × 150 mm, 5 μm) or equivalent.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid.
-
Sodium hydroxide solution (50%).
-
Water (HPLC grade).
-
Ranitidine reference standard.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Inertsil® ODS-3 (4.6 mm × 150 mm, 5 μm) |
| Mobile Phase A | Phosphate buffer (pH 7.10 ± 0.05) - Acetonitrile (98:2) |
| Mobile Phase B | Phosphate buffer (pH 7.10 ± 0.05) - Acetonitrile (78:22) |
| Gradient Elution | As required for optimal separation |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Phosphate Buffer (pH 7.10 ± 0.05): Accurately add 6.8 mL of phosphoric acid and 8.6 mL of 50% sodium hydroxide solution to approximately 1900 mL of water. Mix well and dilute to 2000 mL with water. Adjust the pH to 7.10 ± 0.05 with 50% sodium hydroxide solution or phosphoric acid.[8][14]
-
Standard Solution: Prepare a stock solution of ranitidine reference standard in a suitable solvent and dilute to achieve a concentration within the linear range (e.g., 2.5-200.4 μg/mL).[8][14]
-
Sample Solution: Accurately weigh and dissolve the RBC sample in a suitable solvent to obtain a theoretical ranitidine concentration within the linear range.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the concentration of ranitidine in the sample based on the peak areas of the standard and sample.
5. Validation Parameters:
| Parameter | Typical Value |
| Linear Range | 2.5 - 200.4 μg/mL (r = 0.9998)[8] |
| Limit of Quantification (LOQ) | 5 ng[8][14] |
| Retention Time | Approximately 5.1 min to 12.83 min depending on the specific method.[14] |
Protocol 2: ICP-MS Determination of Bismuth in Plasma Samples
This protocol is based on a method used in pharmacokinetic studies of RBC.[9][10]
1. Instrumentation and Materials:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) system.
-
Internal standard (e.g., Thallium).
-
Super pure water.
-
Bismuth standard solutions.
-
Plasma samples.
2. Sample Preparation:
-
To 0.5 mL of plasma sample, add the internal standard working solution.
-
Dilute the mixture to a final volume of 5 mL with super pure water.
3. Analytical Procedure:
-
Aspirate the prepared samples directly into the ICP-MS system.
-
Monitor the appropriate bismuth isotope.
-
Construct a calibration curve using the bismuth standard solutions.
-
Quantify the bismuth concentration in the plasma samples against the calibration curve.
4. Validation Parameters:
| Parameter | Typical Value |
| Linear Range | 0.2 - 100.0 µg/L[9][10] |
| Mean Absolute Recovery | ~100.5%[9][10] |
| Intra- and Inter-day CV | < 8%[9][10] |
| Limit of Quantification (LOQ) | 0.2 µg/L[9][10] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the dual action of its components. Ranitidine is a histamine H2-receptor antagonist that reduces gastric acid secretion, while bismuth provides a protective coating on the gastric mucosa and has antimicrobial properties against Helicobacter pylori.[15]
References
- 1. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Quantitative analysis of polymorphic mixtures of ranitidine hydrochloride by Raman spectroscopy and principal components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HKU Scholars Hub: Ranitidine bismuth(III) citrate [hub.hku.hk]
- 7. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC determination of ranitidine in this compound an...: Ingenta Connect [ingentaconnect.com]
- 9. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemalink.net [chemalink.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Ranitidine Bismuth Citrate and Colloidal Bismuth Subcitrate for Helicobacter pylori Eradication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent bismuth-containing compounds, Ranitidine Bismuth Citrate (RBC) and Colloidal Bismuth Subcitrate (CBS), in the context of Helicobacter pylori (H. pylori) eradication therapies. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
Both this compound and Colloidal Bismuth Subcitrate are effective components of multi-drug regimens for the eradication of H. pylori. RBC offers the dual benefit of a histamine H2-receptor antagonist's acid suppression and the antimicrobial properties of bismuth.[1][2] CBS, a well-established agent, primarily exerts its effect through direct bactericidal and mucosal protective actions.[3] Clinical evidence suggests that both compounds, when used in combination with antibiotics, achieve high eradication rates. The choice between these agents may depend on factors such as the prevalence of antibiotic resistance in a given population, desired level of acid suppression, and the overall therapeutic strategy.
Mechanism of Action: A Multi-pronged Attack on H. pylori
Bismuth compounds employ a multifaceted approach to eliminate H. pylori. Their primary mechanisms of action include:
-
Inhibition of Bacterial Enzymes: Bismuth ions are known to inhibit multiple crucial H. pylori enzymes, including urease, which is vital for the bacterium's survival in the acidic gastric environment.[4] By binding to the active site of urease, bismuth disrupts the production of ammonia, thereby compromising the bacterium's acid resistance.
-
Disruption of Cell Wall Synthesis and Membrane Function: Bismuth compounds can form complexes within the bacterial cell wall and periplasmic space, leading to structural damage and impaired membrane function.[5]
-
Inhibition of ATP Synthesis: Bismuth can interfere with the electron transport chain in H. pylori, leading to a reduction in intracellular ATP levels and subsequent inhibition of essential metabolic pathways.[1][6]
-
Prevention of Bacterial Adherence: Bismuth can coat the gastric mucosa, preventing H. pylori from adhering to epithelial cells, a critical step in colonization and pathogenesis.
-
Synergism with Antibiotics: Bismuth has been shown to act synergistically with antibiotics like metronidazole and clarithromycin, potentially overcoming antibiotic resistance.[5]
The following diagram illustrates the proposed inhibitory pathways of bismuth compounds on H. pylori.
Caption: Proposed inhibitory mechanisms of bismuth on H. pylori.
Comparative Efficacy: Head-to-Head Clinical Data
Clinical trials have demonstrated high eradication rates for both RBC and CBS when incorporated into triple or quadruple therapy regimens. The following tables summarize the findings from key comparative studies.
Table 1: H. pylori Eradication Rates in Comparative Clinical Trials
| Study & Year | Treatment Regimen (Duration) | Number of Patients (n) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) |
| This compound (RBC) Regimens | ||||
| Janssen et al., 2001[7] | RBC + Clarithromycin + Amoxicillin (7 days) | 47 | 81% | - |
| Thong-Ngam et al., 2002 | RBC + Clarithromycin + Amoxicillin (7 days) | 39 | 89.74% | 94.59% |
| Peterson et al., 1999[8] | RBC + Amoxicillin + Clarithromycin (14 days) | 50 | 92% | 96% |
| Colloidal Bismuth Subcitrate (CBS) Regimens | ||||
| Dore et al., 2003[9] | CBS + Omeprazole + Tetracycline + Metronidazole (14 days) | 118 | 95% | 98% |
| Forne et al., 1995 | CBS + Omeprazole + Clarithromycin (7 days) | 31 | 80.6% | - |
| Head-to-Head Comparison | ||||
| Laine et al., 1999 | RBC + Metronidazole + Tetracycline (7 days) | 50 | 80% | 88% |
| CBS + Metronidazole + Tetracycline (7 days) | 50 | - | - |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental designs of key clinical trials to provide a deeper understanding of the presented data.
Study: Peterson et al., 1999 - RBC-based Triple Therapy
-
Objective: To evaluate the efficacy of a 14-day triple therapy regimen including this compound for H. pylori eradication.
-
Patient Population: Subjects with previously untreated H. pylori infection.
-
Inclusion Criteria: H. pylori infection documented by a positive ¹³C-urea breath test (UBT) and either a positive endoscopic biopsy or positive serology.
-
Treatment Regimen:
-
This compound (RBC) 400 mg twice daily
-
Amoxicillin 1 g twice daily
-
Clarithromycin 500 mg twice daily
-
Duration: 14 days
-
-
Confirmation of Eradication: A repeat ¹³C-UBT was performed at least 4 weeks after the completion of therapy.[8]
Study: Dore et al., 2003 - CBS-based Quadruple Therapy
-
Objective: To assess the efficacy of a twice-daily quadruple therapy containing Colloidal Bismuth Subcitrate as both a primary and salvage treatment for H. pylori infection.
-
Patient Population: Consecutive dyspeptic patients with confirmed H. pylori infection.
-
Inclusion Criteria: H. pylori infection confirmed by both ¹³C-UBT and histology.
-
Treatment Regimen:
-
Omeprazole 20 mg twice daily
-
Tetracycline 500 mg twice daily
-
Metronidazole 500 mg twice daily
-
Colloidal Bismuth Subcitrate (CBS) 240 mg twice daily
-
Duration: 14 days
-
-
Confirmation of Eradication: H. pylori status was re-evaluated 4 to 6 weeks after the end of therapy using both ¹³C-UBT and histology. Eradication was defined as negative results on both tests.[9]
The workflow for a typical H. pylori eradication clinical trial is depicted below.
Caption: General experimental workflow for H. pylori eradication trials.
Safety and Tolerability: A Comparative Overview
Both RBC and CBS are generally well-tolerated. A systematic review and meta-analysis of adverse events with bismuth salts found no significant difference in the total number of adverse events compared to non-bismuth regimens, with the exception of dark stools, which is a known and harmless side effect.[10][11]
Table 2: Reported Adverse Events in Clinical Trials
| Adverse Event | This compound (RBC) Regimens | Colloidal Bismuth Subcitrate (CBS) Regimens |
| Study | Pipkin et al., 1996 [12] | Dore et al., 2003 [9] |
| Regimen | RBC alone or with antibiotics | CBS + Omeprazole + Tetracycline + Metronidazole |
| Total Patients (n) | ~5000 | 118 |
| Overall Adverse Events | Similar to placebo (6%) and ranitidine HCl (6%) | Moderate or severe side effects in 5% of patients |
| Specific Adverse Events | ||
| Upper Respiratory Tract Infection | >1% | Not Reported |
| Constipation | >1% | Not Reported |
| Diarrhea | >1% | Not Reported |
| Nausea and Vomiting | >1% | Not Reported |
| Dizziness | >1% | Not Reported |
| Headache | >2% | Not Reported |
| Dark Stools | Commonly associated with bismuth | Commonly associated with bismuth |
Pharmacokinetic Profiles
The systemic absorption of bismuth from both RBC and CBS is minimal, as their primary site of action is the gastric lumen.[13][14] However, there are some differences in their pharmacokinetic profiles.
Table 3: Comparative Pharmacokinetic Parameters of Bismuth
| Parameter | This compound (RBC) | Colloidal Bismuth Subcitrate (CBS) |
| Bioavailability | <0.5% of the administered dose[14][15] | 0.16% - 0.28%[13] |
| Peak Plasma Concentration (Cmax) | Lower compared to CBS after dose adjustment[16] | Higher compared to RBC after dose adjustment[16] |
| Time to Peak Concentration (Tmax) | ~30 minutes[13] | Not explicitly stated in comparative studies |
| Elimination Half-life | Terminal half-life averaging 21 days[13][15] | Intermediate half-life of 5-11 days[13] |
| Excretion | Primarily renal[15] | Primarily fecal (unabsorbed) and renal (absorbed)[3] |
A comparative study found that after adjusting for the bismuth dose, the Cmax for RBC was 35-42% that of tripotassium dicitrato bismuthate (a form of CBS).[16] This suggests lower systemic bismuth exposure with RBC.
Conclusion for Drug Development Professionals
Both this compound and Colloidal Bismuth Subcitrate are valuable assets in the armamentarium against H. pylori.
-
This compound offers a streamlined approach by combining acid suppression and bismuth's antimicrobial effects in a single molecule. This could potentially improve patient compliance. Its lower systemic bismuth exposure may also be a favorable safety consideration.
-
Colloidal Bismuth Subcitrate has a long history of use and a well-established efficacy profile, particularly in quadruple therapy regimens. Its potent local effects make it a cornerstone of treatment, especially in regions with high antibiotic resistance.
Future research could focus on optimizing dosing regimens, exploring novel combinations with newer antibiotics, and further elucidating the molecular mechanisms of bismuth to develop even more effective and targeted therapies for H. pylori eradication. The choice between RBC and CBS in a clinical development program will likely be guided by the specific therapeutic goals, target patient population, and the evolving landscape of antibiotic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound in the treatment of Helicobacter pylori infection and duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colloidal bismuth subcitrate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A systematic comparison of triple therapies for treatment of Helicobacter pylori infection with proton pump inhibitor/ranitidine bismuth citrate plus clarithromycin and either amoxicillin or a nitroimidazole - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Randomized comparison of this compound-based triple therapies for Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colloidal bismuth subcitrate-based twice-a-day quadruple therapy as primary or salvage therapy for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse events with bismuth salts for Helicobacter pylori eradication: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The safety of this compound in controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative pharmacokinetics of bismuth from this compound (GR122311X), a novel anti-ulcerant and tripotassium dicitrato bismuthate (TDB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Ranitidine Bismuth Citrate and proton pump inhibitors
An Objective Comparison of Ranitidine Bismuth Citrate and Proton Pump Inhibitors in Gastric Acid-Related Disorders
This guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of this compound (RBC) and Proton Pump Inhibitors (PPIs), two classes of drugs used in the management of Helicobacter pylori infection and peptic ulcer disease. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Mechanism of Action
This compound (RBC): RBC is a complex salt that combines the actions of two active components: ranitidine and bismuth citrate.[1][2]
-
Ranitidine: As a histamine H2-receptor antagonist, ranitidine competitively and reversibly inhibits the binding of histamine to H2 receptors on gastric parietal cells.[3] This action suppresses basal and stimulated gastric acid secretion, reducing both the volume and acidity of gastric juice.[2]
-
Bismuth Citrate: Bismuth exerts a multifactorial effect. It has a direct bactericidal effect on H. pylori, disrupts the bacterial cell wall, and inhibits its adherence to the gastric mucosa.[1][2] Additionally, it forms a protective layer over ulcer craters, shielding them from acid and pepsin.[1][4]
Proton Pump Inhibitors (PPIs): PPIs are a class of drugs that provide potent and prolonged reduction of stomach acid production.[5] They act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the gastric proton pump.[5][6][7] This pump is the final step in the pathway of gastric acid secretion.[5][8] By covalently binding to cysteine residues on the pump, PPIs inactivate it, and acid secretion can only resume after the synthesis of new enzyme molecules, a process that takes 2 to 3 days to reach a steady state of inhibition.[5][6][[“]]
Signaling Pathway and Mechanism of Action Diagrams
Comparative Efficacy in Helicobacter pylori Eradication
Both RBC and PPIs are typically used in combination with two antibiotics (triple therapy) for the eradication of H. pylori.[10][11] The choice of antibiotics, often clarithromycin, amoxicillin, or a nitroimidazole (like metronidazole), significantly impacts efficacy.
A meta-analysis of randomized clinical trials showed that the efficacy of RBC-based and PPI-based triple therapies were comparable when combined with clarithromycin and amoxicillin or with amoxicillin and metronidazole.[12] However, when clarithromycin and a nitroimidazole were used, RBC-based regimens demonstrated higher cure rates than PPI-based ones.[12] Another meta-analysis found that while the overall efficacy of the two regimens was not different, RBC-clarithromycin-nitroimidazole combinations were more effective than RBC-clarithromycin-amoxicillin combinations.[13]
| Therapy Combination (1-week) | Agent | Intention-to-Treat (ITT) Eradication Rate | Per-Protocol (PP) Eradication Rate | Source(s) |
| + Clarithromycin & Amoxicillin | RBC | 76.6% - 83% | 83.3% | [12][13] |
| PPI | 73.7% | 81% | [13] | |
| + Clarithromycin & Nitroimidazole | RBC | 86% - 87.2% | 93.5% | [12][13] |
| PPI | 79.4% | 85% | [13] | |
| + Amoxicillin & Nitroimidazole | RBC | 71% | N/A | [12] |
| PPI | N/A | N/A | [12] | |
| + Clarithromycin & Metronidazole (10-day) | RBC | 79% | 90% | [14] |
| RBC + Clarithromycin & Metronidazole (7-day) | RBC | 93% | 98% | [15][16] |
| RBC + Amoxicillin & Clarithromycin (14-day) | RBC | >80% | >80% | [17][18] |
| Rabeprazole (PPI) + Amoxicillin & Clarithromycin (14-day) | PPI (Rabeprazole) | >80% | >80% | [17][18] |
| Other PPIs + Amoxicillin & Clarithromycin (14-day) | PPI (various) | 57.6% - 66.7% | 60.3% - 72.1% | [17][18] |
Comparative Efficacy in Peptic Ulcer Healing
PPIs have largely superseded H2-receptor antagonists (like the ranitidine component of RBC) for the treatment of peptic ulcers due to their superior acid suppression.[5]
| Treatment Group | Healing Rate (4 weeks) | Healing Rate (8 weeks) | Source(s) |
| Proton Pump Inhibitors (various) | Significantly higher than Ranitidine | ~93-98% | [19] |
| Ranitidine (H2-receptor antagonist) | ~31-54% (GERD) | ~70-80% (GERD) | [19] |
| Lansoprazole (PPI) vs H2RA (Famotidine/Ranitidine) | 88.5% (8 weeks) | 84.6% (8 weeks) | [20] |
Note: Direct comparative data for RBC as a compound versus modern PPIs for ulcer healing is limited. The data for ranitidine is used as a proxy for the H2-receptor antagonist component.
Adverse Effects and Tolerability
The side effect profiles of RBC and PPIs differ, reflecting their distinct components. H2 blockers like ranitidine are generally considered to have fewer side effects than PPIs, particularly with long-term use.[21][22]
| Adverse Effect Category | This compound (RBC) | Proton Pump Inhibitors (PPIs) | Source(s) |
| Common | Headache, dizziness, diarrhea, constipation, black stools (from bismuth). | Headache, diarrhea, constipation, abdominal pain, nausea. | [10][21][23] |
| Long-term Use Risks | Vitamin B12 deficiency. Potential for pneumonia. | Increased risk of bone fractures, vitamin B12 deficiency, kidney problems, C. difficile infections, pneumonia. | [3][21][22] |
| Drug Interactions | Can reduce the absorption of drugs requiring an acidic stomach (e.g., ketoconazole). Clarithromycin can increase ranitidine absorption. | Can alter the absorption of drugs dependent on gastric pH. Metabolism via CYP2C19 can lead to interactions with other drugs. | [2][11] |
Note: In April 2020, ranitidine products were withdrawn from the U.S. market due to concerns about the presence of the probable carcinogen N-nitrosodimethylamine (NDMA).[3]
Detailed Experimental Protocol: RBC vs. PPI Triple Therapy for H. pylori Eradication
This protocol is a composite based on methodologies from several cited randomized controlled trials.[10][14][17][24]
-
Study Design: A prospective, randomized, open-label, parallel-group clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years) with dyspeptic symptoms and confirmed H. pylori infection. Confirmation via at least two methods, such as a rapid urease test (CLO test) and histology on gastric biopsies, or a 13C-urea breath test (UBT).[10][24]
-
Exclusion Criteria: Previous H. pylori eradication therapy, use of PPIs, H2-receptor antagonists, or antibiotics within the preceding 4 weeks, known allergy to study medications, severe concomitant illness, pregnancy, or lactation.
-
-
Treatment Regimens (Example):
-
Outcome Assessment:
-
Primary Outcome: H. pylori eradication. Assessed at least 4 weeks after the completion of therapy to avoid false-negative results.[14][24] The primary method for confirming eradication is typically the 13C-urea breath test.[14][24]
-
Secondary Outcomes: Incidence and severity of adverse events, recorded via patient diaries or questionnaires. Patient compliance, assessed by pill count.
-
-
Statistical Analysis: Eradication rates are calculated on both an intention-to-treat (ITT) basis (all randomized patients) and a per-protocol (PP) basis (only patients who completed the study protocol). The Chi-squared test or Fisher's exact test is used to compare eradication rates between groups.
Experimental Workflow Diagram
Conclusion
Both this compound and Proton Pump Inhibitors, when used in triple-therapy regimens, are effective for the eradication of H. pylori.
-
Efficacy: The comparative efficacy is highly dependent on the co-administered antibiotics. RBC-based therapy may be superior to PPI-based therapy when a combination of clarithromycin and a nitroimidazole is used, a key consideration in regions with high amoxicillin resistance.[12] For ulcer healing and potent acid suppression, PPIs are generally considered more effective than the H2-receptor antagonist component of RBC.[5][19]
-
Mechanism: They operate via fundamentally different mechanisms; RBC combines H2-receptor antagonism with the mucosal protective and bactericidal properties of bismuth, while PPIs directly and irreversibly inhibit the final step of acid production.
-
Safety: PPIs are associated with a broader range of potential long-term side effects compared to H2-receptor antagonists.[21][22] However, the withdrawal of ranitidine from major markets due to NDMA contamination has effectively rendered RBC obsolete in those regions.
For drug development professionals, the synergistic potential of bismuth with antibiotics, as seen in RBC regimens, remains an area of interest, particularly as antibiotic resistance to standard PPI-based therapies continues to rise.[18] Newer agents, such as potassium-competitive acid blockers (P-CABs), are now being evaluated and show superior efficacy to PPIs in H. pylori eradication, representing the next evolution in acid suppression therapy.[25][26][27]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ranitidine - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 9. consensus.app [consensus.app]
- 10. A new 1-week therapy for Helicobacter pylori eradication: this compound plus two antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton pump inhibitor‐ and clarithromycin‐based triple therapies for Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic review and meta-analysis: proton pump inhibitor vs. This compound plus two antibiotics in Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori eradication: proton pump inhibitor versus this compound plus two antibiotics for 1 week. A meta-analysis of efficacy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effectiveness of this compound, clarithromycin, and metronidazole therapy for treating Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound with clarithromycin alone or with metronidazole for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Effectiveness of this compound and proton pump inhibitor based triple therapies of Helicobacter pylori in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Healing and relapse rates in gastroesophageal reflux disease treated with the newer proton-pump inhibitors lansoprazole, rabeprazole, and pantoprazole compared with omeprazole, ranitidine and placebo: evidence from randomized clinical trials [crd.york.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. peoplespharmacy.com [peoplespharmacy.com]
- 23. researchgate.net [researchgate.net]
- 24. One-week this compound in combinations with metronidazole, amoxycillin and clarithromycin in the treatment of Helicobacter pylori infection: the RBC-MACH study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy and safety of potassium-competitive acid blockers versus proton pump inhibitors as Helicobacter pylori eradication therapy: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Efficacy on First-Line Helicobacter Pylori Eradication Between Potassium-Competitive Acid Blocker (P-CAB)-Based Therapies Versus Proton-Pump Inhibitor (PPI)-Based Therapies: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Bismuth Salts in Gastroprotection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gastroprotective performance of various bismuth salts, supported by experimental data. This analysis focuses on the mechanisms of action of colloidal bismuth subcitrate (CBS), bismuth subsalicylate (BSS), ranitidine bismuth citrate (RBC), and bismuth subgallate, offering insights into their therapeutic potential.
Bismuth salts have a long history in the treatment of gastrointestinal disorders, owing to their multifaceted mechanisms of action that enhance the mucosal defense system.[1][2] This guide delves into a comparative analysis of their effects on key gastroprotective parameters, including mucus production, prostaglandin synthesis, bicarbonate secretion, and Helicobacter pylori inhibition.
Key Gastroprotective Mechanisms of Bismuth Salts
Bismuth salts exert their therapeutic effects through several synergistic actions:
-
Formation of a Protective Barrier: In the acidic environment of the stomach, bismuth salts precipitate to form a viscous, protective coating that adheres to the gastric mucosa, particularly at the base of ulcers. This physical barrier shields the underlying tissue from the damaging effects of gastric acid and pepsin.
-
Stimulation of Mucosal Protective Factors: Bismuth compounds have been shown to stimulate the secretion of mucus and prostaglandin E2 (PGE2), crucial components of the gastric mucosal defense.[3][4] Increased mucus provides a thicker protective layer, while PGE2 plays a vital role in maintaining mucosal integrity and blood flow.
-
Antimicrobial Action against Helicobacter pylori: A primary application of bismuth salts is in the eradication of H. pylori, a key etiological factor in peptic ulcer disease and gastritis. Bismuth compounds interfere with bacterial function by inhibiting various enzymes, disrupting cell wall synthesis, and preventing bacterial adherence to epithelial cells.[5]
-
Anti-inflammatory and Antioxidant Properties: Certain bismuth salts, notably bismuth subsalicylate, possess anti-inflammatory and antioxidant properties that contribute to their gastroprotective effects.[6]
Comparative Performance Data
The following tables summarize the available quantitative data on the gastroprotective effects of different bismuth salts. It is important to note that direct head-to-head comparative studies for all parameters are limited.
Table 1: Effect on Gastric Mucus Layer
| Bismuth Salt | Experimental Model | Dosage | Effect on Mucus | Source(s) |
| Colloidal Bismuth Subcitrate (CBS) | In vitro (pig gastric mucus) | 1 x 10⁻² g/L | 54% reduction in peptic degradation of mucus | [7] |
| This compound (RBC) | Rat | 25 mg/kg | Significant increase in adherent mucus gel thickness (from 69.30±21.7 µm to 222.39±47.71 µm) | [1] |
| Bismuth Subsalicylate (BSS) | Rat (indomethacin-induced injury) | Not specified | Partially reversed the thinning of the mucus gel layer caused by indomethacin | [8] |
| Bismuth Subgallate | - | - | No quantitative data available | - |
Table 2: Stimulation of Prostaglandin E2 (PGE2) Synthesis
| Bismuth Salt | Experimental Model | Dosage | Effect on PGE2 | Source(s) |
| Colloidal Bismuth Subcitrate (CBS) | Healthy volunteers | 240 mg b.d. for 2 weeks | Significant increase in gastric luminal PGE2 concentration (from 334 pg/mL to 630 pg/mL) | [3][9] |
| Bismuth Subsalicylate (BSS) | H. pylori-positive patients | 2 tablets q.i.d. for 4 weeks | Reduction of mucosal PGE2 in the duodenum, gastric body, and antrum | [10] |
| Bismuth Subgallate | Activated RAW 264.7 cells (macrophages) | Not specified | Suppressed production of PGE2 in a dose-dependent manner | |
| This compound (RBC) | - | - | No quantitative data available | - |
Table 3: Effect on Gastric Bicarbonate Secretion
| Bismuth Salt | Experimental Model | Dosage | Effect on Bicarbonate Secretion | Source(s) |
| Colloidal Bismuth Subcitrate (CBS) | Healthy volunteers | 120 and 1200 mg | No effect on alkali secretion | [11][12] |
| Bismuth Subsalicylate (BSS) | - | - | No quantitative data available | - |
| Bismuth Subgallate | - | - | No quantitative data available | - |
| This compound (RBC) | - | - | No quantitative data available | - |
Table 4: Efficacy in Helicobacter pylori Eradication (in combination therapies)
| Bismuth Salt Combination | Eradication Rate (Per-Protocol) | Comparison Group | Eradication Rate (Per-Protocol) | Source(s) |
| This compound (RBC) + Metronidazole + Tetracycline | 98% | Colloidal Bismuth Subcitrate (CBS) + Metronidazole + Tetracycline | 84% | [5] |
| Colloidal Bismuth Subcitrate (CBS) + Amoxicillin + Metronidazole | 86.8% | Ranitidine + Amoxicillin + Metronidazole | 47.5% | [5] |
| Bismuth Subsalicylate (BSS) - based quadruple therapy | Up to 90% | - | - | [6] |
| Bismuth Subgallate | - | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.
Experimental Protocols
Measurement of Gastric Mucus Gel Thickness in Rats
This protocol is adapted from studies investigating the effect of gastroprotective agents on the gastric mucus layer.
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water. The test bismuth salt is administered orally via gavage. A control group receives the vehicle (e.g., water).
-
Tissue Collection: After a specified time, the rats are anesthetized, and the stomachs are excised. The stomach is opened along the greater curvature and rinsed with saline.
-
Mucus Visualization and Measurement: A section of the gastric mucosa is gently scraped to expose the adherent mucus layer. The thickness of the mucus layer is then measured using a dissecting microscope with a micrometer eyepiece. Measurements are taken at multiple points to ensure accuracy.
Quantification of Prostaglandin E2 in Gastric Mucosa by ELISA
This protocol outlines the general steps for measuring PGE2 levels in gastric tissue.
-
Sample Preparation: Gastric mucosal biopsies are obtained and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in a buffer solution containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis. The homogenate is centrifuged, and the supernatant is collected.
-
ELISA Assay: A commercial Prostaglandin E2 ELISA kit is used for quantification.
-
Standards and samples are added to a microplate pre-coated with a PGE2 capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.
-
The concentration of PGE2 in the sample is determined by comparing its absorbance to a standard curve.
-
In Vitro Assessment of H. pylori Growth Inhibition
This protocol describes a method for determining the minimum inhibitory concentration (MIC) of bismuth salts against H. pylori.
-
H. pylori Culture: H. pylori strains are cultured on an appropriate agar medium (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions.
-
MIC Determination (Agar Dilution Method):
-
Serial dilutions of the bismuth salt are prepared and incorporated into the molten agar medium.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized inoculum of H. pylori is then spotted onto the surface of the agar plates.
-
The plates are incubated under microaerophilic conditions for 3-5 days.
-
The MIC is defined as the lowest concentration of the bismuth salt that completely inhibits visible growth of the bacteria.
-
Conclusion
Colloidal bismuth subcitrate and this compound have demonstrated significant efficacy in enhancing gastric mucosal defense, particularly through the stimulation of mucus and prostaglandin production, and potent anti-H. pylori activity. Bismuth subsalicylate also contributes to gastroprotection, leveraging its anti-inflammatory and potential antioxidant properties, although its impact on mucus and prostaglandin synthesis appears less pronounced compared to CBS. Data on the gastroprotective effects of bismuth subgallate remain limited.
The choice of a specific bismuth salt for therapeutic development should consider the desired primary mechanism of action. For indications where potent mucosal healing and H. pylori eradication are paramount, CBS and RBC appear to be strong candidates. BSS may be more suitable for conditions where anti-inflammatory and symptomatic relief are the primary goals. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific advantages of each bismuth salt in various gastroprotective contexts.
References
- 1. annalsgastro.gr [annalsgastro.gr]
- 2. Effect of bismuth subcitrate and sucralfate on rat duodenal and human gastric bicarbonate secretion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric mucosa protection and prostaglandin E2 generation in rats by colloidal bismuth subcitrate (DE-NOL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bismuth therapy in gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Cytoprotective effect of bismuth subsalicylate in indomethacin-treated rats is associated with enhanced mucus bismuth concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The gastroduodenal mucus barrier and its role in protection against luminal pepsins: the effect of 16,16 dimethyl prostaglandin E2, carbopol-polyacrylate, sucralfate and bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of bismuth subcitrate and sucralfate on rat duodenal and human gastric bicarbonate secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Ranitidine Bismuth Citrate in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Ranitidine Bismuth Citrate (RBC), primarily focusing on its efficacy in Helicobacter pylori eradication and the treatment of peptic ulcer disease. The performance of RBC-based therapies is objectively compared with alternative treatments, predominantly Proton Pump Inhibitor (PPI)-based regimens, supported by experimental data from various studies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from meta-analyses and large-scale clinical trials, offering a clear comparison of RBC-based therapies with their alternatives.
Helicobacter pylori Eradication Rates
Triple therapy, combining a proton pump inhibitor or RBC with two antibiotics, has been a standard treatment for H. pylori infection. The choice of antibiotics significantly influences the eradication rates.
Table 1: Meta-Analysis of H. pylori Eradication Rates (Intention-to-Treat Analysis)
| Treatment Regimen (1-week duration) | RBC-based Therapy Eradication Rate (95% CI) | PPI-based Therapy Eradication Rate (95% CI) | Odds Ratio (95% CI) for RBC vs. PPI |
| With Clarithromycin & Amoxicillin | 76.6% (72-81%)[1] | 73.7% (69-78%)[1] | 1.15 (0.8-1.64)[1] |
| With Clarithromycin & a Nitroimidazole | 87.2% (83-91%)[1] | 74.9% (74-84%)[1] | 1.76 (1.08-2.85)[1] |
A meta-analysis of twelve studies demonstrated that while RBC and PPIs have similar efficacy for H. pylori eradication when combined with clarithromycin and amoxicillin, RBC-based therapy appears to be more effective when clarithromycin and a nitroimidazole are used.[1] Another systematic review and meta-analysis supported these findings, showing comparable efficacy for RBC and PPI-based regimens with clarithromycin and amoxicillin or amoxicillin and metronidazole, but higher cure rates with RBC when combined with clarithromycin and a nitroimidazole.
Table 2: Pooled H. pylori Eradication Rates from a Review of 17 Studies (Intention-to-Treat Analysis)
| Treatment Regimen | RBC-based Triple Therapy Eradication Rate (Range) | PPI-based Triple Therapy Eradication Rate (Range) | Weighted Difference (95% CI) |
| RBC/PPI + Amoxicillin + Clarithromycin | 78.5% (51-94%) | 78.7% (60-88%) | -0.8% (-3.1, 4.7) |
| RBC/PPI + Nitroimidazole + Clarithromycin | 85.6% (70-95%) | 78.9% (70-93%) | 6.4% (1.6, 11.1) |
This review of seventeen randomized controlled trials further corroborates that RBC-based triple therapy with a nitroimidazole and clarithromycin is statistically superior to the corresponding PPI-based regimen.[2]
Duodenal Ulcer Healing Rates
RBC has been shown to be an effective agent for healing duodenal ulcers.
Table 3: Duodenal Ulcer Healing Rates at 4 Weeks
| Treatment | Healing Rate |
| RBC (200 mg b.d.) | 79% |
| RBC (400 mg b.d.) | 85%[3] |
| RBC (800 mg b.d.) | 84%[3] |
| Ranitidine Hydrochloride (150 mg b.d.) | 81%[3] |
| RBC (400 mg b.d.) + Clarithromycin | 71-89%[4][5] |
A large, randomized, multi-center, double-blind study involving 1620 patients found that different doses of RBC were as effective as ranitidine hydrochloride in healing duodenal ulcers after four weeks of treatment.[3] When combined with clarithromycin, RBC (400 mg b.d.) achieved duodenal ulcer healing rates of 71-89%.[4][5]
Adverse Effects and Tolerability
RBC-based therapies are generally well-tolerated.
Table 4: Incidence of Adverse Events and Treatment Discontinuation
| Treatment Group | Incidence of Adverse Reactions | Drop-out Rate due to Adverse Effects |
| RBC-based Triple Therapy (with Amoxicillin & Clarithromycin) | - | 10.4% |
| PPI-based Triple Therapy (with Amoxicillin & Clarithromycin) | - | 10.0% |
| RBC-based Triple Therapy (with Nitroimidazole & Clarithromycin) | - | 12.9% |
| PPI-based Triple Therapy (with Nitroimidazole & Clarithromycin) | - | 12.9% |
A review of seventeen studies reported no serious side-effects and equal drop-out rates for both RBC- and PPI-based triple therapies.[2] The frequency and severity of adverse effects reported with PPI- and RBC-based regimens have been found to be similar.[6]
Experimental Protocols
The methodologies for clinical trials evaluating RBC and its alternatives for H. pylori eradication and peptic ulcer treatment generally follow a structured approach.
Key Methodologies
-
Study Design: Randomized, controlled trials, often double-blind, are the standard.[3]
-
Participant Selection:
-
Inclusion Criteria: Patients with confirmed H. pylori infection (diagnosed by methods such as histology, 13C-urea breath test, or rapid urease test) and, in many studies, endoscopically confirmed duodenal or gastric ulcers.[5]
-
Exclusion Criteria: Common exclusions include prior gastric surgery, severe concurrent diseases, pregnancy or lactation, and use of medications that could interfere with the study outcomes (e.g., recent use of antibiotics, bismuth compounds, or acid-suppressive therapy).
-
-
Interventions:
-
RBC-based Triple Therapy: Typically consists of RBC (e.g., 400 mg b.i.d.) combined with two antibiotics such as clarithromycin (500 mg b.i.d.) and amoxicillin (1000 mg b.i.d.) or a nitroimidazole (e.g., metronidazole 500 mg b.i.d.) for 7 to 14 days.[2][6]
-
PPI-based Triple Therapy: A standard PPI (e.g., omeprazole 20 mg b.i.d.) is substituted for RBC, with the same antibiotic combinations.[2][6]
-
-
Outcome Assessment:
-
H. pylori Eradication: Confirmed at least 4 weeks after the completion of therapy using methods like the 13C-urea breath test or histology to avoid false-negative results.[1]
-
Ulcer Healing: Assessed by endoscopy, typically 4 to 8 weeks after the start of treatment. Complete re-epithelialization of the ulcer crater is the usual criterion for healing.[5]
-
Adverse Events: Systematically recorded at follow-up visits, often categorized by severity and relationship to the study medication.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the clinical trial process and the therapeutic rationale.
References
- 1. Helicobacter pylori eradication: proton pump inhibitor vs. This compound plus two antibiotics for 1 week-a meta-analysis of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: treatment of Helicobacter pylori infection with this compound- or proton pump inhibitor-based triple therapies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GR122311X (this compound), a new drug for the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of Helicobacter pylori infection and duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of Helicobacter pylori infection and duodenal ulcer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effectiveness of this compound and proton pump inhibitor based triple therapies of Helicobacter pylori in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ranitidine Bismuth Citrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ranitidine Bismuth Citrate in a laboratory setting. The following procedures and recommendations are compiled to ensure safe handling, operation, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Reasoning |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or dust particles that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact that may lead to skin irritation or an allergic reaction.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a chemical fume hood or when there is a potential for dust generation to avoid respiratory irritation.[1] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to proper laboratory protocols is critical when working with this compound to minimize risk.
Engineering Controls
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to control airborne dust.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area in case of accidental exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent bench paper to contain any potential spills.
-
Weighing and Transferring:
-
Perform these tasks in a chemical fume hood to minimize inhalation of any dust.
-
Use a spatula or other appropriate tool to carefully transfer the powder. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, prepare the solution within a chemical fume hood.
-
-
Post-Handling:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Remove and dispose of gloves and any contaminated disposable PPE as chemical waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, masks), and absorbent paper, in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour solutions down the drain.
-
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Visual Guidance: Workflow and Safety Pathways
The following diagrams illustrate the key decision-making and operational workflows for safely handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
